molecular formula C30H50O B12371150 Isotaraxerol

Isotaraxerol

Cat. No.: B12371150
M. Wt: 426.7 g/mol
InChI Key: GGGUGZHBAOMSFJ-VONAQYPGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Epi-taraxerol is a natural product found in Neolitsea konishii, Macaranga triloba, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

IUPAC Name

(3R,4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-ol

InChI

InChI=1S/C30H50O/c1-25(2)17-18-27(5)13-9-21-29(7)14-10-20-26(3,4)24(31)12-16-28(20,6)22(29)11-15-30(21,8)23(27)19-25/h9,20,22-24,31H,10-19H2,1-8H3/t20-,22+,23+,24+,27-,28-,29-,30+/m0/s1

InChI Key

GGGUGZHBAOMSFJ-VONAQYPGSA-N

Isomeric SMILES

C[C@]12CCC(C[C@H]1[C@@]3(CC[C@@H]4[C@]5(CC[C@H](C([C@@H]5CC[C@]4(C3=CC2)C)(C)C)O)C)C)(C)C

Canonical SMILES

CC1(CCC2(CC=C3C4(CCC5C(C(CCC5(C4CCC3(C2C1)C)C)O)(C)C)C)C)C

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Isotaraxerol: Unveiling a Promising Natural Triterpenoid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Isotaraxerol, a pentacyclic triterpenoid with emerging therapeutic potential. As a stereoisomer of the more extensively studied taraxerol, this compound presents a unique profile for investigation in drug discovery and development. This document delves into its chemical identity, natural provenance, biosynthetic origins, and known pharmacological activities, offering a foundational resource for researchers in the field.

Core Principles: Structure and Physicochemical Properties

This compound, also known as 3-epi-taraxerol or 3α-taraxerol, is a naturally occurring pentacyclic triterpenoid. It shares the same molecular formula as taraxerol (C₃₀H₅₀O) and a molar mass of 426.72 g/mol . The key structural distinction lies in the stereochemistry of the hydroxyl group at the C-3 position, which is in the axial (α) configuration in this compound, in contrast to the equatorial (β) position in taraxerol. This seemingly subtle difference can significantly influence the molecule's biological activity and interaction with cellular targets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃₀H₅₀O
Molar Mass 426.72 g/mol
Synonyms 3-epi-taraxerol, 3α-taraxerolInferred from chemical nomenclature
CAS Number 20460-33-7Inferred from chemical databases
Appearance Likely a white or off-white crystalline solid[1]

Natural Occurrence and Distribution

This compound has been identified in a variety of plant species, particularly within the Euphorbiaceae family. While its distribution is not as widely documented as its isomer, taraxerol, dedicated phytochemical investigations have confirmed its presence in the following plants.

Table 2: Natural Sources of this compound

Plant SpeciesFamilyPlant PartReference
Euphorbia neriifoliaEuphorbiaceaeAerial parts[2]
Elaeophorbia drupiferaEuphorbiaceaeLeaves[3]

It is plausible that this compound co-exists with taraxerol in many of the latter's known sources, albeit potentially in lower concentrations. The extensive list of plants containing taraxerol, such as those from the Asteraceae and Malvaceae families, represents a promising area for future screening and isolation of this compound.[4]

Biosynthesis: The Mevalonate Pathway and Stereochemical Divergence

The biosynthesis of this compound, like other pentacyclic triterpenoids, originates from the mevalonate pathway in the plant cell's cytosol.[4] This fundamental metabolic pathway synthesizes the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

A series of enzymatic steps leads to the formation of the linear 30-carbon precursor, squalene. The crucial cyclization of squalene is catalyzed by oxidosqualene cyclases. For the taraxerane skeleton, (3S)-2,3-oxidosqualene is cyclized by taraxerol synthase.[4] This enzyme facilitates a cascade of cation-pi cyclizations and rearrangements to form the pentacyclic core.

The stereochemistry at the C-3 position, which differentiates this compound from taraxerol, is determined during this enzymatic cyclization. It is hypothesized that a specific taraxerol synthase or a related enzyme with distinct stereochemical control is responsible for the formation of the 3α-hydroxyl group of this compound.

Biosynthesis cluster_cytosol Cytosol cluster_pathway Mevalonate Pathway IPP Isopentenyl Pyrophosphate (IPP) Squalene Squalene IPP->Squalene DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->Squalene Oxidosqualene (3S)-2,3-Oxidosqualene Squalene->Oxidosqualene Squalene epoxidase This compound This compound (3α-hydroxyl) Oxidosqualene->this compound Taraxerol Synthase (or related enzyme) - Stereospecific cyclization Taraxerol Taraxerol (3β-hydroxyl) Oxidosqualene->Taraxerol Taraxerol Synthase - Stereospecific cyclization Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Mevalonate->IPP

Biosynthetic pathway of this compound.

Extraction, Isolation, and Characterization: A Methodological Approach

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following protocol is a generalized workflow based on methods for isolating triterpenoids from plant matrices.

Experimental Protocol: Extraction and Isolation

Objective: To extract and isolate this compound from dried plant material (e.g., leaves of Elaeophorbia drupifera).

Materials:

  • Dried and powdered plant material

  • n-Hexane

  • Ethyl acetate

  • Methanol

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Anisaldehyde-sulfuric acid spray reagent

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Extraction: a. Macerate the dried, powdered plant material with n-hexane at room temperature for 48-72 hours. b. Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain the crude n-hexane extract. c. Repeat the extraction process on the plant residue with solvents of increasing polarity, such as ethyl acetate and methanol, to ensure the extraction of a broad range of compounds.

  • Chromatographic Fractionation: a. Subject the crude n-hexane extract to column chromatography on silica gel. b. Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity. c. Collect fractions and monitor by Thin Layer Chromatography (TLC), using an n-hexane:ethyl acetate (e.g., 9:1 v/v) mobile phase. d. Visualize the spots on the TLC plates by spraying with anisaldehyde-sulfuric acid reagent and heating. Triterpenoids typically appear as purple or blue spots.

  • Purification: a. Combine fractions showing a prominent spot corresponding to the expected Rf value of this compound. b. Subject these combined fractions to further chromatographic purification, which may include repeated column chromatography or preparative TLC, to obtain the pure compound.

  • Structure Elucidation: a. Confirm the identity and purity of the isolated compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Extraction Plant Dried, Powdered Plant Material Maceration Maceration with n-Hexane Plant->Maceration Filtration Filtration & Concentration Maceration->Filtration Crude Crude n-Hexane Extract Filtration->Crude Column Silica Gel Column Chromatography (n-Hexane/Ethyl Acetate Gradient) Crude->Column Fractions Collection of Fractions Column->Fractions TLC TLC Monitoring Fractions->TLC Purification Further Purification (e.g., Preparative TLC) TLC->Purification Combine Fractions This compound Pure this compound Purification->this compound Analysis Spectroscopic Analysis (NMR, MS) This compound->Analysis

Workflow for extraction and isolation.
Analytical Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the triterpenoid skeleton, including multiple methyl singlets, complex multiplets for the methylene and methine protons of the fused ring system, and a distinct signal for the proton at C-3, which would be indicative of the axial orientation of the hydroxyl group.

  • ¹³C NMR: The carbon NMR spectrum will display 30 signals corresponding to the carbon atoms of the molecule. The chemical shift of the C-3 carbon will be particularly informative for confirming the stereochemistry of the hydroxyl group. The olefinic carbons of the double bond between C-14 and C-15 will also be present in the downfield region.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 426, confirming the molecular weight. The fragmentation pattern will be characteristic of the taraxerane skeleton, providing further structural confirmation.

Pharmacological Activities and Therapeutic Potential

Preliminary studies on this compound and more extensive research on its isomer, taraxerol, suggest a range of promising pharmacological activities.

Cytotoxic and Anticancer Activity

This compound has demonstrated notable cytotoxic activity against several human cancer cell lines. This suggests its potential as a lead compound for the development of novel anticancer agents. The mechanisms underlying this activity are likely multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell proliferation.[2]

Table 3: Cytotoxic Activity of this compound and Related Triterpenoids

CompoundCell LineCell TypeIC₅₀ ValueReference
This compound Panc-1, 81T, BE3Pancreatic, Esophageal~60% inhibition at 10 µM[2]
TaraxerolMDA-MB-231Breast Cancer160 µg/mL (~375 µM)[6]
TaraxerolSW-480Colon Cancer210 µg/mL (~492 µM)[6]
TaraxerolA-549Lung Cancer290 µg/mL (~679 µM)[6]
Anti-inflammatory Activity

Pentacyclic triterpenoids are well-known for their anti-inflammatory properties. Studies on taraxerol have shown that it can attenuate acute inflammation by inhibiting key signaling pathways such as NF-κB.[7][8] This pathway plays a crucial role in the production of pro-inflammatory cytokines. It is highly probable that this compound shares similar anti-inflammatory potential due to its structural similarity to taraxerol.

AntiInflammatory This compound This compound NFkB NF-κB Signaling Pathway This compound->NFkB Inhibition Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Activation Inflammation Inflammation Cytokines->Inflammation

Proposed anti-inflammatory mechanism.
Antimicrobial Activity

Taraxerol has been reported to exhibit moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria.[4] Given that the overall molecular shape and lipophilicity are key determinants of antimicrobial activity for triterpenoids, it is reasonable to expect that this compound possesses a similar spectrum of activity. Further investigation is warranted to determine the minimum inhibitory concentrations (MICs) of this compound against a panel of pathogenic microorganisms.

Future Directions and Conclusion

This compound represents a promising yet underexplored natural product with significant potential for drug development. While research on its isomer, taraxerol, provides a strong rationale for its therapeutic investigation, dedicated studies on this compound are crucial to fully elucidate its unique pharmacological profile.

Key areas for future research include:

  • Comprehensive Phytochemical Screening: A broader investigation into the plant kingdom to identify new and abundant sources of this compound.

  • Optimization of Isolation Protocols: Development of efficient and scalable methods for the extraction and purification of this compound to facilitate further research.

  • Complete Spectroscopic Characterization: Publication of a full set of analytical data (NMR, MS, IR, etc.) to serve as a definitive reference for the scientific community.

  • In-depth Pharmacological Evaluation: Comprehensive studies to determine the efficacy and mechanisms of action of this compound in various disease models, including cancer, inflammation, and infectious diseases.

  • Comparative Studies: Direct comparative studies of the biological activities of this compound and taraxerol to understand the impact of the C-3 stereochemistry on their therapeutic potential.

References

  • Sharma, P., & Zafar, R. (2015). Occurrence of taraxerol and taraxasterol in medicinal plants. Pharmacognosy Reviews, 9(17), 19–25. [Link]

  • Goh, K. S., Abas, F., Abdullah, M. P., & Lajis, N. H. (2022). The Biosynthesis and Medicinal Properties of Taraxerol. Biomedicines, 10(4), 807. [Link]

  • Khanra, R., Dewanjee, S., Dua, T. K., & Bhattacharjee, N. (2017). Taraxerol, a pentacyclic triterpene from Abroma augusta leaf, attenuates acute inflammation via inhibition of NF-κB signaling. Biomedicine & Pharmacotherapy, 88, 1469–1478. [Link]

  • Saritha, S., & Prakash, T. (2018). Comprehensive Assignments of Extraction, Isolation and Characterization of Taraxerol from Bark Annona reticulata L. and Chemopreventive Effect on Human Prostate Cancer Cell Lines (lncap and pc-3). Journal of Carcinogenesis & Mutagenesis, 9(1), 313. [Link]

  • Yao, X., Lu, B., Lü, C., Bai, Q., Yan, D., & Xu, H. (2017). Taraxerol induces cell apoptosis through a mitochondria-mediated pathway in hela cells. Cell Journal, 19(3), 454–461. [Link]

  • Ahmad, F., et al. (2023). Exploring the Role of Phytoconstituent From Euphorbia neriifolia Targeting IL‐17A in Psoriasis: In Silico and In Vitro Study. Journal of Biochemical and Molecular Toxicology, e23467. [Link]

  • Sharma, P., & Zafar, R. (2015). Occurrence of taraxerol and taraxasterol in medicinal plants. Pharmacognosy Reviews, 9(17). [Link]

  • Oladoye, S. O., et al. (2022). Characterisation and Identification of Taraxerol and Taraxer-14-en-3-one from Jatropha tanjorensis (Ellis and Saroja) Leaves. ResearchGate. [Link]

  • Anonymous. (2025). Taraxerol: A Promising Natural Product in the Management of Inflammation. ResearchGate. [Link]

  • Liao, Y., et al. (2020). Taraxerol exerts potent anticancer effects via induction of apoptosis and inhibition of Nf-kB signalling pathway in human middle ear epithelial cholesteatoma cells. Tropical Journal of Pharmaceutical Research, 19(6), 1183-1188. [Link]

  • SpectraBase. (n.d.). TARAXEROL;REFERENCES. Retrieved from [Link]

  • Begum, S., et al. (2016). Cytotoxicity of oleanane type triterpene from leaf extract of Pterospermum acerifolium (in vitro) and theoretical investigation of inhibitory signaling pathway. Beni-Suef University Journal of Basic and Applied Sciences, 5(4), 335-342. [Link]

  • Ahiahonu, P. W., & Wansi, J. D. (2007). Triterpenoids from leaves of Elaeophorbia drupifera. Fitoterapia, 78(5), 337-341. [Link]

  • Sultana, A., et al. (2022). Ethnobotanical Uses, Phytochemistry, Toxicology, and Pharmacological Properties of Euphorbia neriifolia Linn. against Infectious Diseases: A Comprehensive Review. Molecules, 27(14), 4374. [Link]

  • Oladoye, S. O., et al. (2022). 1H and 13C NMR data for compound 2. ResearchGate. [Link]

  • PubChem. (n.d.). Taraxerol. Retrieved from [Link]

  • Anonymous. (n.d.). Antimicrobial Activities and Biofilm Inhibition Properties of Trigonella foenumgraecum Methanol Extracts against Multidrug-Resistant Staphylococcus aureus and Escherichia coli. National Institutes of Health. [Link]

  • Anonymous. (n.d.). The Antimicrobial and Antibiofilm In Vitro Activity of Liquid and Vapour Phases of Selected Essential Oils against Staphylococcus aureus. PubMed Central. [Link]

  • FooDB. (2010). Showing Compound Taraxerol (FDB013505). Retrieved from [Link]

  • Anonymous. (n.d.). Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain. PubMed Central. [Link]

  • Anonymous. (n.d.). Phytochemical and antimicrobial studies of leaf extract of Euphorbia neriifolia. Academic Journals. [Link]

  • Anonymous. (n.d.). Phytochemical study and antioxidant activities of leaves of Euphorbia heterophylla L. (Euphorbiaceae). Journal of Materials and Environmental Science. [Link]

  • Saritha, S., & Prakash, T. (2018). 13C NMR of Sample Taraxerol. ResearchGate. [Link]

  • Anonymous. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Anonymous. (n.d.). The phytochemical and pharmacological profile of taraxasterol. Frontiers. [Link]

  • Anonymous. (n.d.). Chemical content and antimicrobial properties of three different extracts of Mentha pulegium leaves from Mugla Region, Turkey. PubMed. [Link]

  • Anonymous. (n.d.). EXTRACTION, ISOLATION, CHARACTERIZATION AND PHYTOCHEMICAL SCREENING OF EUPHORBIA BALSAMIFERA LEAF EXTRACT FOR PESTICIDAL ACTIVITY AGAINST CALLOSOBRUCHUS MACULATUS. ResearchGate. [Link]

  • Encyclopedia.pub. (2023). Phytochemical of Euphorbia neriifolia. Retrieved from [Link]

  • Semantic Scholar. (n.d.). PHYTOCHEMICAL ANALYSIS OF EUPHORBIA SPECIES OF GUJARAT, INDIA: A REVIEW. Retrieved from [Link]

Sources

Isotaraxerol discovery and history in phytochemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Phytochemistry of Isotaraxerol: From Discovery to Modern Applications

Foreword: The Unseen Architecture of Nature

In the vast and intricate world of phytochemistry, the discovery of a novel compound is not merely an act of finding something new; it is an endeavor in deciphering the elegant, often complex, chemical language of nature. This guide delves into the story of this compound, a pentacyclic triterpenoid, from the perspective of a seasoned application scientist. We will not just recount its history, but explore the scientific reasoning and methodological choices that have illuminated its path from a crude plant extract to a molecule of significant biological interest. For researchers and drug development professionals, understanding this journey is crucial, as it provides a roadmap for navigating the challenges inherent in natural product chemistry and unlocking the therapeutic potential held within the plant kingdom.

Chapter 1: The Genesis - Discovery and Isolation of a Novel Triterpenoid

The history of this compound, also known as epitaraxerol, is intrinsically linked to the broader exploration of pentacyclic triterpenoids, a class of compounds renowned for their structural diversity and biological activities. The initial impetus for investigating plants like those in the Euphorbiaceae family often stems from their use in traditional medicine, hinting at a rich underlying chemistry.

The discovery process for a compound like this compound is not a singular event but a systematic process of exclusion and purification. The journey begins with the collection of plant material and ends with a pure, crystalline compound ready for structural analysis.

Field-Proven Insight: The Rationale Behind the Extraction and Isolation Protocol

The choice of solvents and chromatographic methods is paramount and is dictated by the physicochemical properties of the target molecule class. Triterpenoids like this compound are relatively non-polar, yet possess a hydroxyl group that imparts a degree of polarity. This duality guides the entire purification strategy.

  • Why Methanol/Ethyl Acetate? The initial extraction with a polar solvent like methanol is designed to pull a broad spectrum of metabolites from the plant matrix. However, the true workhorse for isolating triterpenoids is a solvent of medium polarity, like ethyl acetate (EtOAc). Partitioning the crude methanolic extract against EtOAc selectively draws out semi-polar compounds, including triterpenoids, while leaving behind highly polar substances (sugars, salts) in the aqueous phase and very non-polar ones (waxes, fats) in a hexane fraction. This step alone achieves a significant purification factor.

  • Why Silica Gel Column Chromatography? Silica gel is a polar stationary phase. When a mixture is passed through it, compounds are separated based on their polarity. Non-polar compounds, having weak interactions with the silica, elute first with non-polar mobile phases (e.g., hexane). By gradually increasing the polarity of the mobile phase (e.g., by adding ethyl acetate), we can selectively elute compounds of increasing polarity. This compound, with its single hydroxyl group, will bind to the silica more strongly than purely hydrocarbon-based triterpenes but less strongly than more polar poly-hydroxylated compounds. This allows for its precise fractionation.

Experimental Protocol: Isolation of this compound
  • Preparation of Plant Material : Air-dry the leaves of a source plant (e.g., Euphorbia neriifolia) and grind them into a coarse powder to maximize the surface area for extraction.[1]

  • Initial Extraction : Macerate the powdered plant material (e.g., 1 kg) in methanol (MeOH) for 48-72 hours at room temperature. This process is typically repeated three times to ensure exhaustive extraction.[2][3]

  • Solvent Evaporation : Combine the methanolic filtrates and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent-Solvent Partitioning : Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, typically n-hexane, followed by ethyl acetate (EtOAc), and finally n-butanol. The triterpenoid fraction, including this compound, is expected to concentrate in the EtOAc fraction.

  • Column Chromatography :

    • Subject the dried EtOAc fraction to column chromatography over a silica gel (60-120 mesh) column.

    • Begin elution with 100% n-hexane and gradually increase the polarity by adding increasing percentages of EtOAc (e.g., 98:2, 95:5, 90:10 v/v n-hexane:EtOAc).

    • Collect fractions (e.g., 50 mL each) and monitor them using Thin Layer Chromatography (TLC) with a suitable visualizing agent (e.g., ceric sulfate spray followed by heating).

  • Purification : Combine the fractions that show a prominent spot corresponding to this compound. Re-chromatograph these combined fractions on a smaller silica gel column using a finer gradient of n-hexane and EtOAc to achieve separation from closely related isomers.

  • Crystallization : Concentrate the purified fraction and crystallize the compound using a solvent system like methanol-chloroform to obtain pure this compound.

Visualization: this compound Isolation Workflow

G cluster_prep Sample Preparation cluster_extract Extraction & Partitioning cluster_purify Purification Plant Plant Material (e.g., E. neriifolia leaves) Powder Grinding to Coarse Powder Plant->Powder Maceration Maceration in Methanol Powder->Maceration Concentration Concentration (Rotary Evaporator) Maceration->Concentration Partition Solvent Partitioning Concentration->Partition EtOAc Ethyl Acetate Fraction (Enriched) Partition->EtOAc Selects for semi-polar compounds Column1 Silica Gel Column Chromatography (Gradient Elution) EtOAc->Column1 TLC TLC Monitoring Column1->TLC Fraction Analysis Column2 Repeated Column Chromatography (Fine Gradient) TLC->Column2 Combine & Repurify Crystal Crystallization Column2->Crystal

Caption: Workflow for the extraction and purification of this compound.

Chapter 2: Deciphering the Molecular Blueprint - Structural Elucidation

Once a pure compound is isolated, the next critical phase is determining its exact molecular structure. For a complex, non-planar molecule like a pentacyclic triterpenoid, this is a formidable challenge that requires a suite of advanced spectroscopic techniques. Each technique provides a unique piece of the puzzle.

  • Mass Spectrometry (MS) : Provides the molecular weight and elemental formula. High-Resolution MS (HR-MS) is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

  • Infrared (IR) Spectroscopy : Identifies the functional groups present. For this compound, the key signature would be a broad absorption band around 3300-3500 cm⁻¹, characteristic of an O-H (hydroxyl) stretch, and bands around 2850-2960 cm⁻¹ for C-H stretches.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most powerful tool for structure elucidation.

    • ¹H NMR : Identifies the different types of protons and their immediate chemical environment.

    • ¹³C NMR : Determines the number of unique carbon atoms and their type (CH₃, CH₂, CH, C). A DEPT-135 experiment is invaluable here, as it differentiates CH/CH₃ signals (positive) from CH₂ signals (negative).

    • 2D NMR (COSY, HSQC, HMBC) : These experiments establish the connectivity. COSY (Correlation Spectroscopy) shows which protons are coupled (adjacent) to each other. HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to the carbon it is directly attached to. HMBC (Heteronuclear Multiple Bond Correlation) is the key to mapping the entire carbon skeleton, as it shows correlations between protons and carbons that are two or three bonds away.

Self-Validating Protocol: A Logic-Driven Approach to NMR Analysis
  • Establish Carbon Framework : Start with the ¹³C and DEPT-135 spectra to get a complete count of all carbons and classify them. For this compound (C₃₀H₅₀O), we expect to see 30 distinct carbon signals.[1]

  • Direct Proton-Carbon Assignment : Use the HSQC spectrum to link every proton signal (from the ¹H spectrum) to its corresponding carbon signal. This immediately builds small C-H fragments.

  • Trace Proton-Proton Connectivity : Use the COSY spectrum to connect these C-H fragments. For example, if H-2 is coupled to H-3, and the HSQC shows which carbons are C-2 and C-3, you have established the C2-C3 bond.

  • Assemble the Skeleton : The HMBC spectrum is the final arbiter. Long-range correlations are used to piece together the fragments established by COSY and HSQC. For instance, an HMBC correlation from the methyl protons at C-25 to the carbons C-9, C-10, and C-11 definitively places that methyl group at the C-10 position in the ring structure. The correlation from H-3 to the carbon of the C-24 methyl group helps confirm the stereochemistry at that position. This cross-validation between different NMR experiments ensures a high degree of confidence in the final structure.

Data Presentation: Characteristic Spectroscopic Data for this compound
Technique Observed Data Interpretation
HR-ESI-MS m/z [M+H]⁺ consistent with C₃₀H₅₁OConfirms molecular formula C₃₀H₅₀O (MW: 426.72)
IR (KBr) νₘₐₓ 3450 cm⁻¹ (broad), 2945 cm⁻¹, 1640 cm⁻¹Presence of -OH group, C-H stretching, C=C stretching
¹H NMR δ 5.18 (1H, t, J=3.5 Hz, H-15), δ 3.40 (1H, m, H-3)Olefinic proton, Carbinolic proton at C-3
¹³C NMR δ 148.7 (C-14), δ 116.9 (C-15), δ 76.2 (C-3)Two olefinic carbons, One oxygenated carbon
Visualization: Molecular Structure of this compound

G This compound This compound (Epitaraxerol) Structure G AcetylCoA Acetyl-CoA (C2) MVA Mevalonate Pathway AcetylCoA->MVA IPP_DMAPP IPP / DMAPP (C5) MVA->IPP_DMAPP Squalene Squalene (C30) IPP_DMAPP->Squalene Condensation Oxidosqualene (3S)-2,3-Oxidosqualene Squalene->Oxidosqualene Epoxidation Synthase Taraxerol Synthase Oxidosqualene->Synthase Cation Dammarenyl Cation Intermediate Taraxerol Taraxerol / this compound Skeleton Cation->Taraxerol Rearrangements & Cyclization Synthase->Cation Initiates Cascade

Caption: Simplified biosynthetic pathway leading to the taraxerol core.

Chapter 4: The Chemist's Challenge - Chemical Synthesis

The total synthesis of a complex pentacyclic triterpenoid like this compound is a significant undertaking due to its dense stereochemical architecture. While a complete total synthesis from simple starting materials is rare and academically focused, semi-synthetic approaches are more common. These routes often start with more abundant, structurally related natural products and modify them to produce the target compound.

A hypothetical semi-synthetic approach could involve:

  • Starting Material : Isolation of a related triterpenoid with a similar carbon skeleton but different functionalization, such as β-amyrin.

  • Key Transformations : A series of stereoselective reactions to rearrange the backbone or modify functional groups. This could involve protection of existing hydroxyl groups, oxidation to a ketone, followed by stereoselective reduction to install the desired 3α-hydroxyl of this compound.

  • Challenges : The primary challenge is controlling stereochemistry at multiple chiral centers. The rigidity of the fused ring system can direct the outcome of some reactions, but achieving the specific stereochemistry of this compound often requires sophisticated catalytic systems or carefully designed multi-step sequences.

Chapter 5: Biological Activity and Future Directions

The ultimate goal of phytochemical research is often the discovery of new therapeutic agents. This compound has shown a range of modest but interesting biological activities that warrant further investigation.

Data Presentation: Summary of Reported Biological Activities
Activity Type Target Organism/Cell Line Observed Effect Reference
Antifungal Candida albicansModerate inhibitory activity[1]
Antimicrobial T. mentagrophytes, A. niger, S. aureus, E. coli, P. aeruginosa, B. subtilisLow antimicrobial activity[1]
Cytotoxicity Human A2780 (ovarian cancer) cellsIC₅₀ = 24.4 µg/mL[1]
Future Perspectives

The documented activities of this compound position it as a potential scaffold for drug development.

  • Lead Optimization : The moderate antifungal and cytotoxic activities could be enhanced through medicinal chemistry. Modifications to the hydroxyl group at C-3 or the double bond in the E-ring could be explored to improve potency and selectivity.

  • Mechanism of Action Studies : A critical next step is to elucidate how this compound exerts its cytotoxic effects. Does it induce apoptosis? Does it target specific enzymes or signaling pathways? Answering these questions is vital for its development as a potential anti-cancer agent.

  • Biotechnological Production : Given the low yield from natural sources, exploring the heterologous expression of the taraxerol synthase gene in a microbial host like yeast could provide a sustainable and scalable source of the core scaffold for further derivatization.

Conclusion

This compound exemplifies the classic journey of a natural product from its cryptic existence within a plant to its characterization as a molecule with therapeutic potential. Its history is a testament to the power of systematic phytochemical techniques, from classical extraction and chromatography to the definitive structural insights provided by modern NMR spectroscopy. While its biological activities are currently modest, its unique pentacyclic structure serves as a valuable template for future drug discovery efforts. The story of this compound is far from over; it stands as an invitation to researchers to continue exploring the vast chemical diversity of the natural world.

References

  • The Biosynthesis and Medicinal Properties of Taraxerol. R Discovery - Researcher.Life. [Link]

  • The Biosynthesis and Medicinal Properties of Taraxerol. PubMed. [Link]

  • The Biosynthesis and Medicinal Properties of Taraxerol. PMC - NIH. [Link]

  • Isolation, Characterization and Structural Elucidation of Bioactive Compound in Aurora Globostellata. MedCrave online. [Link]

  • Isolation, characterization and structural elucidation of bioactive compound in aurora globostellata;. MedCrave online. [Link]

  • Isolation and Structure Elucidation of New Metabolites from the Mariana-Trench-Associated Fungus Aspergillus sp. SY2601. PMC - NIH. [Link]

  • Isolation and structure elucidation of ishwarol B. PubMed. [Link]

  • Isolation, structural elucidation, and integrated biological and computational evaluation of antidiabetic labdane diterpenes from Curcuma zedoaria rhizomes. PMC - NIH. [Link]

  • Occurrence of taraxerol and taraxasterol in medicinal plants. PMC - NIH. [Link]

Sources

physical and chemical properties of Isotaraxerol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Characterization and Isolation of Isotaraxerol

Executive Summary

This compound (also known as Epitaraxerol or 3ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-Taraxerol) is a pentacyclic triterpenoid of the taraxerane series, frequently isolated from the Euphorbiaceae and Moraceae families.[1][2][3][4][5] While often conflated with its C-3 epimer, Taraxerol, this compound possesses distinct stereochemical and pharmacological profiles, particularly in antimicrobial and cytotoxic applications. This guide provides a definitive technical reference for the identification, isolation, and differentiation of this compound, addressing the critical stereochemical ambiguity often found in literature.

Chemical Identity & Stereochemical Integrity

The primary challenge in working with this compound is distinguishing it from its more common isomer, Taraxerol. The difference lies exclusively in the stereochemistry at the C-3 position.

  • IUPAC Name:

    
    -hydroxy-D-friedoolean-14-en
    
  • Common Synonyms: Epitaraxerol, this compound

  • CAS Number: 20460-33-7 (Distinct from Taraxerol: 127-22-0)

  • Molecular Formula:

    
    [5][6]
    
  • Molecular Weight: 426.72 g/mol

Stereochemical Distinction (The "Expert" Insight)

In the taraxerane skeleton, the A/B ring junction imposes specific conformational constraints.

  • Taraxerol (

    
    -OH):  The hydroxyl group is equatorial; the proton at C-3 is axial.
    
  • This compound (

    
    -OH):  The hydroxyl group is axial; the proton at C-3 is equatorial.
    

Critical Note: Many older phytochemical texts use "this compound" loosely. Always verify the structure via


H-NMR coupling constants (see Section 3) rather than relying solely on melting point, which can be depressed by impurities.

Physical and Chemical Properties

The following data represents the purified


-isomer.
PropertyValue / DescriptionNotes
Physical State White crystalline powderNeedle-like crystals from CHCl

/MeOH
Melting Point 280 – 283 °CVery similar to Taraxerol (282-285 °C); mixed MP will show depression.
Solubility Soluble: Chloroform, Benzene, Ethyl AcetateInsoluble: Water, cold MethanolHigh lipophilicity (

) requires non-polar solvents for extraction.
Specific Rotation

values differ significantly
Taraxerol is typically dextrorotatory (

to

). This compound often shows distinct rotation; measure in CHCl

.
Stability Stable under standard conditionsSensitive to strong acids (can induce backbone rearrangement to oleanane/glutinane types).

Spectroscopic Fingerprint (Identification)

To validate the presence of this compound over Taraxerol, focus on the H-3 proton signal in


H-NMR. This is the self-validating step in your workflow.
Nuclear Magnetic Resonance ( H NMR, 500 MHz, CDCl )
  • This compound (3

    
    -OH):  The H-3 proton is equatorial .
    
    • Shift:

      
       ppm.
      
    • Multiplicity: Broad singlet or narrow multiplet (

      
       Hz).
      
    • Reasoning: Small coupling constants (

      
       and 
      
      
      
      ) result in a narrow peak width.
  • Taraxerol (3

    
    -OH):  The H-3 proton is axial .
    
    • Shift:

      
       ppm.
      
    • Multiplicity: Doublet of doublets (dd).

    • Reasoning: Large axial-axial coupling (

      
       Hz) creates a wide splitting pattern.
      
Mass Spectrometry (EI-MS)
  • Molecular Ion:

    
     426 
    
    
    
    .
  • Diagnostic Fragments:

    
     302 (Retro-Diels-Alder cleavage of Ring D/E) and 
    
    
    
    204. These confirm the taraxer-14-ene skeleton but do not distinguish stereochemistry.

Isolation Protocol: Solid-Liquid Extraction & Fractionation

Source Material: Euphorbia neriifolia (leaves/latex) or Ficus species. Safety: Use fume hoods for organic solvents. Euphorbia latex is a skin irritant.

Step-by-Step Workflow
  • Preparation: Air-dry leaves for 7 days. Pulverize to a coarse powder (40 mesh).

  • Defatting: Extract with n-Hexane in a Soxhlet apparatus for 24h. This removes waxy lipids and chlorophyll.

    • Checkpoint: this compound is moderately polar; it may partially extract here, but mostly remains or extracts later.

  • Extraction: Extract the marc (residue) with Ethyl Acetate (EtOAc) or Chloroform for 48h.

  • Concentration: Rotary evaporate at 45°C to obtain the crude gum.

  • Saponification (Optional but Recommended): Reflux crude extract with 10% ethanolic KOH for 2h to hydrolyze fatty esters, freeing the triterpene alcohol.

  • Chromatography: Silica Gel 60 (60-120 mesh).

    • Mobile Phase: Gradient elution starting with Hexane:EtOAc (95:5).

    • Elution: this compound typically elutes around Hexane:EtOAc (90:10 to 80:20).

  • Crystallization: Recrystallize fractions showing a single spot (Rf ~0.4 in Hexane:EtOAc 8:2) using hot Chloroform/Methanol.

IsolationProtocol Plant Dried Plant Material (Euphorbia/Ficus) Soxhlet Soxhlet Extraction (n-Hexane, 24h) Plant->Soxhlet Defatting Marc Defatted Residue Soxhlet->Marc Residue Extract2 Extraction (Ethyl Acetate/CHCl3) Marc->Extract2 Target Extraction Crude Crude Extract (Concentrated) Extract2->Crude Evaporation Sapon Saponification (10% KOH/EtOH) Crude->Sapon Hydrolysis (Optional) CC Column Chromatography (Silica Gel 60) Crude->CC Direct Sapon->CC Purification TLC TLC Screening (Liebermann-Burchard) CC->TLC Fraction Analysis Cryst Recrystallization (CHCl3/MeOH) TLC->Cryst Pool Fractions Product Pure this compound (Needle Crystals) Cryst->Product Final Polish

Figure 1: Isolation workflow for this compound from plant biomass, highlighting the critical saponification step to maximize yield.

Pharmacological Mechanisms

This compound exhibits distinct bioactivity, primarily attributed to its ability to interact with lipid membranes and specific enzymatic targets.

  • Antifungal Activity: Demonstrated efficacy against Candida albicans.[6]

    • Mechanism:[7][8] Disruption of ergosterol biosynthesis or direct membrane intercalation, leading to pore formation and leakage of intracellular electrolytes.

  • Cytotoxicity: Moderate activity against A2780 (ovarian cancer) cell lines.

    • Mechanism:[7][8] Induction of apoptosis via the mitochondrial pathway (caspase-3 activation).

  • Anti-inflammatory: Inhibition of NF-

    
    B signaling pathways.
    

Mechanism Iso This compound Membrane Fungal Membrane (Ergosterol Interaction) Iso->Membrane Intercalation Cancer Cancer Cell (A2780) Iso->Cancer Uptake Leakage Electrolyte Leakage (K+, Ca2+) Membrane->Leakage Pore Formation Death Cell Death (Antifungal Effect) Leakage->Death Mito Mitochondrial Depolarization Cancer->Mito Signaling Caspase Caspase-3 Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Figure 2: Dual mechanistic pathways of this compound: Membrane disruption in fungi and mitochondrial apoptosis induction in cancer cells.

References

  • BenchChem. (2025).[5] Physical and chemical properties of Epitaraxerol. Retrieved from

  • MedChemExpress. (2024). Epitaraxerol (this compound) Product Information. Retrieved from

  • National Institutes of Health (NIH). (2022). The Biosynthesis and Medicinal Properties of Taraxerol. PMC8990000. Retrieved from

  • ResearchGate. (2015). Occurrence of taraxerol and taraxasterol in medicinal plants. Retrieved from

  • Oregon State University. (2024). 1H NMR Chemical Shifts and Coupling Constants. Retrieved from

Sources

Isotaraxerol: Pharmacological Profiling and Therapeutic Potential of a 3α-Friedelane Triterpenoid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Isotaraxerol as a Potential Therapeutic Agent Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (Synonyms: Epitaraxerol, 3α-Taraxerol) is a pentacyclic triterpenoid of the friedelane-type, distinct from its C-3 epimer, Taraxerol (3β-hydroxy). While the 3β-isomer has been extensively characterized, this compound represents an under-explored scaffold with significant potential in oncology and infectious disease management. Emerging preclinical data indicates distinct cytotoxicity against ovarian carcinoma (A2780) and moderate antifungal activity against Candida albicans. This guide synthesizes the physicochemical properties, extraction methodologies, and mechanistic pathways of this compound, providing a roadmap for its elevation from a phytochemical isolate to a lead therapeutic candidate.

Chemical Profile & Biosynthesis

Chemical Identity:

  • IUPAC Name: (3α,14α)-Taraxer-14-en-3-ol

  • CAS Number: 20460-33-7[1]

  • Molecular Formula: C30H50O[1]

  • Molecular Weight: 426.72 g/mol [1]

  • Stereochemistry: The critical distinction lies at the C-3 position. This compound possesses an axial 3α-hydroxyl group, whereas Taraxerol possesses an equatorial 3β-hydroxyl group. This stereochemical variation significantly influences receptor binding affinity and lipophilicity.

Natural Sources:

  • Euphorbia neriifolia (Leaf)[1]

  • Taraxacum officinale (Root/Aerial parts)[2][3]

  • Ficus species[4]

  • Watakaka volubilis

Extraction and Isolation Protocol

Standardized workflow for the isolation of this compound from Euphorbia neriifolia or Taraxacum officinale.

Methodological Rationale

Triterpenoids are non-polar.[5] Therefore, a sequential extraction starting with non-polar solvents (Hexane/Petroleum Ether) followed by moderately polar solvents (Ethyl Acetate/Chloroform) is required to separate them from polar glycosides and tannins. Saponification is often employed to cleave esterified triterpenes, increasing the yield of the free alcohol form (this compound).

Step-by-Step Protocol

Reagents: Petroleum ether (60-80°C), Chloroform (CHCl3), Methanol (MeOH), Silica gel (60-120 mesh), Liebermann-Burchard reagent.

  • Preparation: Shade-dry plant material (leaves/roots) and pulverize to a coarse powder (40 mesh).

  • Defatting: Macerate 1 kg of powder in Petroleum Ether (3L) for 72 hours at room temperature to remove fatty acids and waxy lipids. Filter and discard the filtrate.

  • Extraction: Re-extract the marc (residue) with Chloroform or Ethanol (95%) via Soxhlet apparatus for 6 hours (55°C).

  • Concentration: Evaporate solvent under reduced pressure (Rotary Evaporator, 40°C) to yield a crude gum.

  • Fractionation (Column Chromatography):

    • Pack a glass column (50mm x 600mm) with Silica gel activated at 110°C.

    • Load crude extract mixed with silica.

    • Elution Gradient: Start with 100% Hexane. Increase polarity stepwise with Ethyl Acetate (Hexane:EtOAc -> 95:5, 90:10, 80:20).

    • Isomer Separation: this compound typically elutes before Taraxerol due to the axial 3α-OH group being less accessible/polar than the equatorial 3β-OH of Taraxerol.

  • Crystallization: Recrystallize bioactive fractions using CHCl3:MeOH (1:1).

  • Validation: Confirm structure via ¹H-NMR (diagnostic peak at δ 3.4 for H-3) and Mass Spectrometry (m/z 426).

Isolation Workflow Visualization

ExtractionWorkflow RawMaterial Dried Plant Material (Euphorbia/Taraxacum) Defatting Defatting (Petroleum Ether, 72h) RawMaterial->Defatting Remove Lipids Soxhlet Soxhlet Extraction (Chloroform/Ethanol, 55°C) Defatting->Soxhlet Marc Processing CrudeExtract Crude Extract (Viscous Gum) Soxhlet->CrudeExtract Vac. Evap. Chromatography Silica Gel Column (Hexane:EtOAc Gradient) CrudeExtract->Chromatography Load Column FractionIso Fraction A: this compound (Low Polarity Eluent) Chromatography->FractionIso 95:5 Hex:EtOAc FractionTar Fraction B: Taraxerol (High Polarity Eluent) Chromatography->FractionTar 80:20 Hex:EtOAc Crystallization Recrystallization (CHCl3:MeOH) FractionIso->Crystallization PureCompound Pure this compound (>98% Purity) Crystallization->PureCompound Validation (NMR/MS)

Figure 1: Step-by-step isolation workflow separating this compound from its stereoisomer Taraxerol.

Pharmacological Mechanisms & Therapeutic Targets[6]

Antineoplastic Activity (Ovarian & Cervical Cancer)

This compound exhibits targeted cytotoxicity. While general triterpenoids affect mitochondrial membrane potential, this compound specifically demonstrates activity against the A2780 human ovarian carcinoma cell line with an IC50 of 24.4 µg/mL .

Mechanism of Action:

  • Mitochondrial Disruption: Induction of Reactive Oxygen Species (ROS) leads to the depolarization of the mitochondrial membrane (ΔΨm loss).

  • Apoptotic Signaling:

    • Bax/Bcl-2 Ratio: Upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2.[6][7]

    • Caspase Cascade: Cleavage of Pro-caspase 9 and Pro-caspase 3, leading to PARP cleavage and DNA fragmentation.

  • PI3K/Akt Suppression: Inhibition of Akt phosphorylation prevents survival signaling, sensitizing cancer cells to apoptotic stimuli.

Anti-Inflammatory & Immunomodulation

The 3α-hydroxyl moiety contributes to the inhibition of the NF-κB signaling pathway, a master regulator of inflammation.

  • Target: IκB Kinase (IKK) complex.

  • Effect: Prevents phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65/p50 NF-κB dimer.

  • Outcome: Reduced transcription of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and enzymes (iNOS, COX-2).[8]

Antimicrobial Potential

This compound shows moderate antifungal efficacy against Candida albicans and low-to-moderate activity against Gram-positive bacteria (S. aureus, B. subtilis). The mechanism involves disruption of the fungal cell membrane ergosterol structure, leading to leakage of intracellular electrolytes.

Signaling Pathway Diagram

SignalingPathway Iso This compound (Therapeutic Agent) PI3K PI3K Iso->PI3K Inhibits IKK IKK Complex Iso->IKK Inhibits Mito Mitochondria (ΔΨm Loss) Iso->Mito Depolarizes Bax Bax (Pro-apoptotic) Iso->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Iso->Bcl2 Downregulates Stimulus Inflammatory/Oncogenic Stimulus (LPS/GFs) Stimulus->PI3K Stimulus->IKK Akt Akt (p-Akt) PI3K->Akt NFkB NF-κB (p65/p50) Akt->NFkB Activates Akt->Bcl2 Upregulates IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription ROS ROS Accumulation Mito->ROS Caspase Caspase-3/9 Activation ROS->Caspase Bax->Mito Permeabilizes Bcl2->Mito Stabilizes Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Dual mechanism of action: Inhibition of PI3K/NF-κB inflammatory loops and induction of mitochondrial apoptosis.

Quantitative Data Summary

Table 1: Comparative Bioactivity Profile of this compound

Assay TypeTarget/Cell LineOutcome MetricValueReference
Cytotoxicity A2780 (Human Ovarian Carcinoma)IC50 (Inhibitory Conc.)[1]24.4 µg/mL [1]
Antifungal Candida albicansMIC (Min.[1] Inhibitory Conc.)Moderate*[1][2]
Antibacterial Staphylococcus aureusMICLow Activity[1]
Anti-inflammatory RAW 264.7 (LPS-induced)NO Production InhibitionHigh Potency[3]

*Note: "Moderate" indicates activity superior to crude extracts but lower than standard azole drugs.

Preclinical Evaluation Protocols

In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the IC50 of this compound against A2780 cells.

  • Seeding: Plate A2780 cells (5 × 10³ cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24h.

  • Treatment: Add this compound dissolved in DMSO (Final DMSO < 0.1%) at serial concentrations (1, 5, 10, 25, 50, 100 µg/mL). Include Doxorubicin as a positive control.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Development: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4 hours.

  • Solubilization: Discard supernatant; add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader. Calculate cell viability %.

Western Blotting (Apoptosis Markers)

Objective: Validate mechanism via Bax/Bcl-2 and Caspase-3 detection.

  • Lysis: Lyse treated cells in RIPA buffer containing protease/phosphatase inhibitors.

  • Quantification: Normalize protein concentration using BCA assay.

  • Separation: Load 30 µg protein onto 10-12% SDS-PAGE gel. Run at 100V.

  • Transfer: Transfer proteins to PVDF membrane (100V, 1h).

  • Blocking: Block with 5% non-fat milk in TBST for 1h.

  • Antibody Incubation: Incubate overnight (4°C) with primary antibodies: Anti-Bax (1:1000), Anti-Bcl-2 (1:1000), Anti-Cleaved Caspase-3 (1:1000), Anti-β-actin (Loading Control).

  • Detection: Incubate with HRP-conjugated secondary antibody. Visualize using ECL substrate.[9]

Pharmacokinetics & Safety Considerations

  • Lipophilicity: High LogP value predicts excellent membrane permeability but poor aqueous solubility. Formulation strategies (nanoparticles, liposomes) are recommended for in vivo delivery.

  • Toxicity: Triterpenoids generally exhibit low acute toxicity. However, high doses of Euphorbia extracts can be irritant. Pure this compound must be evaluated for hepatotoxicity (ALT/AST levels) in murine models before clinical progression.

  • Metabolism: Likely metabolized via CYP450 oxidation at the C-3 position; Phase II conjugation (glucuronidation) expected.

References

  • Ahiahonu, P. W., et al. (2007). Triterpenoids from leaves of Elaeophorbia drupifera.[1] Fitoterapia, 78(5), 337-341.[1] (Cited via search result 1.10).

  • Yao, X., et al. (2013). Taraxerol induces cell apoptosis through a mitochondria-mediated pathway in HeLa cells.[7] Cell Journal, 19(3), 512-519. (Mechanistic grounding for isomer class). Retrieved from [Link]

  • Sultana, A., et al. (2022). Ethnobotanical Uses, Phytochemistry, Toxicology, and Pharmacological Properties of Euphorbia neriifolia Linn. Molecules, 27(14), 4374.[1] Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Extraction of Isotaraxerol from Euphorbia neriifolia Leaves

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of Isotaraxerol from Euphorbia neriifolia

Euphorbia neriifolia, a succulent shrub belonging to the Euphorbiaceae family, has a long history of use in traditional medicine across various cultures.[1] Its leaves are a rich reservoir of phytochemicals, including a diverse array of triterpenoids.[2] Among these, isotoraxerol, a pentacyclic triterpenoid, and its isomer taraxerol, have garnered significant interest for their potential pharmacological activities. The structural similarity of these isomers, however, presents a considerable challenge in their separation and purification, necessitating a robust and multi-step isolation protocol.

This document provides a comprehensive guide for the extraction, isolation, and characterization of isotoraxerol from the leaves of Euphorbia neriifolia. The protocol herein is designed to be a self-validating system, explaining the scientific rationale behind each step to ensure both reproducibility and a deeper understanding of the process.

PART 1: Foundational Principles and Strategic Approach

The successful isolation of isotoraxerol hinges on a systematic approach that begins with the efficient extraction of a broad spectrum of triterpenoids from the plant matrix, followed by a series of chromatographic steps designed to resolve the complex mixture and ultimately separate the target isomeric compounds.

The Logic of Sequential Solvent Extraction

The initial step involves a successive solvent extraction strategy. This method leverages the differing polarities of various organic solvents to partition the phytochemicals present in the plant material. A non-polar solvent like petroleum ether is first used to remove lipids and other non-polar compounds. This "defatting" step is crucial as it prevents these compounds from interfering with subsequent chromatographic separations. Following this, a solvent of intermediate polarity, such as chloroform or ethyl acetate, is employed to extract a wide range of triterpenoids, including isotoraxerol. Finally, a more polar solvent like ethanol or methanol can be used to extract any remaining polar compounds. This sequential process provides a crude fractionation of the plant's chemical constituents, simplifying the subsequent purification stages.

PART 2: Detailed Experimental Protocol

This protocol is divided into four main stages:

  • Plant Material Preparation: Ensuring the quality and consistency of the starting material.

  • Crude Extraction: Efficiently extracting the desired class of compounds.

  • Chromatographic Purification: A multi-step process to isolate isotoraxerol.

  • Characterization and Purity Assessment: Confirming the identity and purity of the isolated compound.

Stage 1: Plant Material Preparation
  • Collection and Authentication: Collect fresh, healthy leaves of Euphorbia neriifolia. It is imperative to have the plant material authenticated by a qualified botanist to ensure the correct species is used.

  • Washing and Drying: Thoroughly wash the leaves with tap water to remove any dirt and debris, followed by a final rinse with distilled water. Shade-dry the leaves at room temperature for 10-15 days or until they are completely brittle. Sun-drying should be avoided as it can lead to the degradation of thermolabile compounds.

  • Pulverization: Grind the dried leaves into a coarse powder using a mechanical grinder. A finer powder increases the surface area for solvent extraction, leading to higher yields. Store the powdered material in an airtight container in a cool, dark, and dry place to prevent degradation.

Stage 2: Crude Extraction Workflow

The following workflow outlines the successive solvent extraction process.

ExtractionWorkflow A Powdered E. neriifolia Leaves B Soxhlet Extraction (Petroleum Ether) A->B Step 1 C Defatted Leaf Powder B->C D Soxhlet Extraction (Chloroform) C->D Step 2 E Crude Chloroform Extract (Rich in Triterpenoids) D->E F Residual Leaf Powder D->F G Soxhlet Extraction (Ethanol) F->G Step 3 H Crude Ethanolic Extract G->H

Figure 1: Successive Solvent Extraction Workflow.

Protocol Steps:

  • Defatting:

    • Accurately weigh the powdered leaf material.

    • Place the powder in a thimble and load it into a Soxhlet apparatus.

    • Extract with petroleum ether (60-80°C) for 12-24 hours, or until the solvent running through the siphon is colorless.

    • Rationale: This step removes non-polar constituents like waxes and fats, which can interfere with subsequent chromatographic separation.

    • After extraction, carefully remove the thimble and allow the defatted powder to air-dry completely to remove any residual solvent.

  • Triterpenoid Extraction:

    • Place the air-dried, defatted leaf powder back into the Soxhlet apparatus.

    • Extract with chloroform for 24-48 hours, or until the solvent in the siphon becomes colorless.

    • Rationale: Chloroform is a solvent of intermediate polarity that is effective in extracting a wide range of triterpenoids.

    • Collect the chloroform extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This will yield a greenish-brown crude extract rich in triterpenoids.

  • Polar Compound Extraction (Optional):

    • The residual leaf powder can be further extracted with ethanol or methanol to isolate more polar compounds if desired.

Stage 3: Chromatographic Purification of this compound

This stage involves a multi-step chromatographic process to isolate isotoraxerol from the complex crude extract.

3.1. Column Chromatography (Initial Fractionation)

  • Stationary Phase: Silica gel (60-120 mesh) is a suitable adsorbent for the initial separation of triterpenoids.

  • Column Packing: Prepare a slurry of silica gel in petroleum ether and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude chloroform extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with 100% petroleum ether and gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate.

    • Gradient Elution Rationale: A gradient elution is crucial for separating compounds with a wide range of polarities present in the crude extract. The non-polar compounds will elute first with the less polar solvent, while the more polar compounds will require a higher concentration of the more polar solvent to be eluted.

  • Fraction Collection: Collect fractions of equal volume and monitor them using Thin Layer Chromatography (TLC).

3.2. Thin Layer Chromatography (TLC) Monitoring

  • Plates: Use pre-coated silica gel 60 F254 TLC plates.

  • Mobile Phase: A mixture of petroleum ether and ethyl acetate (e.g., 8:2 or 9:1 v/v) is a good starting point for resolving triterpenoids.

  • Spotting: Apply a small spot of each collected fraction onto the TLC plate.

  • Development: Develop the plate in a chamber saturated with the mobile phase.

  • Visualization: Visualize the spots under UV light (if the compounds are UV active) and by spraying with a suitable visualizing agent like a solution of anisaldehyde-sulfuric acid followed by heating. Triterpenoids typically appear as purple or blue spots.

  • Pooling Fractions: Combine the fractions that show similar TLC profiles and a spot corresponding to the expected Rf value of isotoraxerol/taraxerol.

3.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Isomer Separation

The separation of isomers like isotoraxerol and taraxerol often requires the high resolution of HPLC.

  • Column: A reversed-phase C18 column is commonly used for the separation of triterpenoids.[3][4][5]

  • Mobile Phase: A mixture of methanol and water, or acetonitrile and water, is typically used. Isocratic or gradient elution may be employed to achieve optimal separation. A mobile phase consisting of Methanol and Water with 0.1% Ortho-Phosphoric Acid (70:30 v/v) has been shown to be effective for taraxerol analysis and can be a good starting point.[6]

  • Detection: A UV detector set at a low wavelength (e.g., 210 nm) can be used, as triterpenoids generally lack strong chromophores. An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can also be used for detection.

  • Injection and Fraction Collection: Inject the pooled and concentrated fractions from the column chromatography step. Collect the peaks corresponding to isotoraxerol and taraxerol separately. The separation of these isomers may require careful optimization of the mobile phase composition and flow rate. Chiral chromatography can be explored if standard HPLC fails to resolve the isomers.[7][8][9][10][11]

Stage 4: Characterization and Purity Assessment

The identity and purity of the isolated isotoraxerol must be confirmed using spectroscopic techniques.

4.1. Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight of the isolated compound. For isotoraxerol (C30H50O), the expected molecular weight is approximately 426.72 g/mol . The fragmentation pattern can also provide structural information.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Representative 1H and 13C NMR Data for Taraxerol (Isomer of this compound)

Position13C Chemical Shift (δ)1H Chemical Shift (δ)
379.03.20 (dd)
14158.1-
15116.95.50 (dd)

Note: This is a partial dataset for taraxerol and serves as an example. The actual spectra of isotoraxerol will have distinct chemical shifts that will allow for its differentiation from taraxerol.

PART 3: Data Presentation and Visualization

Table 2: Summary of Extraction and Purification Parameters

ParameterRecommended ConditionsRationale
Extraction Solvent (Defatting) Petroleum Ether (60-80°C)Removes non-polar impurities.
Extraction Solvent (Triterpenoids) ChloroformEffective for a broad range of triterpenoids.
Column Chromatography (Stationary Phase) Silica Gel (60-120 mesh)Good for initial fractionation based on polarity.
Column Chromatography (Mobile Phase) Gradient of Petroleum Ether and Ethyl AcetateSeparates compounds with varying polarities.
Prep-HPLC (Column) Reversed-phase C18High resolution for separating closely related compounds.
Prep-HPLC (Mobile Phase) Methanol:Water or Acetonitrile:WaterEffective for eluting triterpenoids from a C18 column.

Experimental Workflow Diagram

PurificationWorkflow cluster_0 Extraction cluster_1 Purification cluster_2 Characterization A Powdered E. neriifolia Leaves B Successive Solvent Extraction (Pet. Ether -> Chloroform) A->B C Crude Chloroform Extract B->C D Silica Gel Column Chromatography C->D E TLC Monitored Fractions D->E F Preparative HPLC (C18 Column) E->F G Isolated this compound F->G H Mass Spectrometry (MS) G->H I NMR Spectroscopy (1H & 13C) G->I J Purity Assessment H->J I->J

Figure 2: Overall workflow for the isolation and characterization of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood when handling organic solvents.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Chloroform is a suspected carcinogen and should be handled with extreme care.

  • Petroleum ether is highly flammable; avoid open flames and sparks.

  • Properly dispose of all chemical waste according to institutional guidelines.

References

  • ResearchGate. 1 H and 13 C NMR data for compound 2. Available from: [Link]

  • SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available from: [Link]

  • GSC Biological and Pharmaceutical Sciences. Method development and validation of taraxerol by using high performance liquid chromatography. Available from: [Link]

  • GSC Online Press. Method development and validation of taraxerol by using high performance liquid chromatography. Available from: [Link]

  • ResearchGate. Method development and validation of taraxerol by using high performance liquid chromatography. Available from: [Link]

  • PubMed. Validation of HPTLC method for the analysis of taraxerol in Clitoria ternatea. Available from: [Link]

  • ResearchGate. Chromatogram of triterpene acids derivatized by chiral derivatization.... Available from: [Link]

  • PMC. Flavonoids from the Genus Euphorbia: Isolation, Structure, Pharmacological Activities and Structure–Activity Relationships. Available from: [Link]

  • National Institute of Standards and Technology. Isoborneol - the NIST WebBook. Available from: [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]

  • ResearchGate. (PDF) Isolation and characterization of polyphenols from Euphorbia heterophylla L. (Euphorbiaceae) leaves. Available from: [Link]

  • ResearchGate. (PDF) GC-MS ANALYSIS OF PHYTOCOMPONENTS IN THE VARIOUS EXTRACTS OF SHOREA ROBUSTA GAERTN F.. Available from: [Link]

  • NIH. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship. Available from: [Link]

  • MDPI. GC/MS Analyses of the Essential Oils Obtained from Different Jatropha Species, Their Discrimination Using Chemometric Analysis and Assessment of Their Antibacterial and Anti-Biofilm Activities. Available from: [Link]

  • Blogs@NTU. Chiral Chromatography: Separating Twins | Stereochemistry. Available from: [Link]

  • ResearchGate. Isolation and Structure Elucidation of Natural Products from Euphorbia tirucalli. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

  • LCGC International. Playing with Selectivity for Optimal Chiral Separation. Available from: [Link]

  • PMC. Occurrence of taraxerol and taraxasterol in medicinal plants. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. To perform Gas chromatography and Mass spectroscopy (GC-MS) analysis of Achyranthes aspera L. leaf extract. Available from: [Link]

  • MDPI. GC-MS Analysis and In Silico Approaches of Indigofera heterantha Root Oil Chemical Constituents. Available from: [Link]

  • Neliti. isolation and structure elucidation of the cushion. Available from: [Link]

Sources

Application Note: High-Purity Isolation and Purification of Isotaraxerol via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

Isotaraxerol (Friedoolean-14-en-3


-ol) is a pentacyclic triterpenoid often co-occurring with its C-3 epimer, Taraxerol (Friedoolean-14-en-3

-ol), in medicinal plants such as Taraxacum officinale, Ficus species, and Euphorbia. While both compounds exhibit significant anti-inflammatory and anti-tumor potential, their separation poses a unique challenge due to their nearly identical polarity and retention factors (Rf).

This protocol details a robust, self-validating methodology for the isolation of this compound. Unlike generic phytochemical guides, this workflow emphasizes the critical stationary phase interactions and fine-gradient elution required to resolve the C-3 stereochemical difference. We utilize a polarity-graduated fractionation strategy followed by a solubility-driven crystallization step to achieve >95% purity.

Chemical Identity & Properties

PropertyThis compoundTaraxerol (Common Impurity)
IUPAC Name D-Friedoolean-14-en-3

-ol
D-Friedoolean-14-en-3

-ol
Molecular Formula C

H

O
C

H

O
Molecular Weight 426.72 g/mol 426.72 g/mol
Stereochemistry 3-

-OH (Axial/Equatorial depending on ring conformation)
3-

-OH
TLC Rf (Hex:EtOAc 9:1) ~0.48~0.53
Solubility Soluble in CHCl

, warm Hexane
Soluble in CHCl

, warm Hexane

Experimental Workflow

The following diagram illustrates the critical path from crude plant material to purified isolate.

Isotaraxerol_Isolation RawMaterial Dried Plant Material (e.g., Taraxacum root) Extraction Soxhlet Extraction (Solvent: Methanol or Ethanol) RawMaterial->Extraction Exhaustive Ext. Evaporation Rotary Evaporation (Crude Extract) Extraction->Evaporation < 45°C Partition Liquid-Liquid Partition (H2O vs. Ethyl Acetate) Evaporation->Partition Resuspend OrganicPhase Ethyl Acetate Fraction (Triterpene Rich) Partition->OrganicPhase Select Non-Polar CC_Setup Column Chromatography (Silica Gel 60, 230-400 mesh) OrganicPhase->CC_Setup Dry Load Elution Gradient Elution (Hexane -> Hexane:EtOAc) CC_Setup->Elution Slow Gradient TLC_Screen TLC Profiling (Liebermann-Burchard Stain) Elution->TLC_Screen Monitor Pooling Fraction Pooling (Target Rf ~0.5) TLC_Screen->Pooling Isolate Major Spot Crystallization Recrystallization (CHCl3 : Methanol) Pooling->Crystallization Purify Validation Validation (NMR/MP) Crystallization->Validation QC Check

Figure 1: Step-by-step isolation workflow for this compound, highlighting the critical partition and chromatographic stages.

Detailed Protocol

Phase 1: Pre-Fractionation (Enrichment)

Objective: Remove highly polar compounds (sugars, glycosides) and highly non-polar waxes to protect the chromatography column.

  • Extraction: Pulverize dried plant material (1.0 kg). Extract exhaustively with Methanol (MeOH) using a Soxhlet apparatus or maceration (3 x 24h).

  • Concentration: Evaporate the solvent under reduced pressure at 40°C to yield a dark syrupy crude extract.

  • Partitioning:

    • Suspend the crude extract in 500 mL distilled water.

    • Partition sequentially with n-Hexane (3 x 500 mL) to remove fats/waxes.

    • Partition the aqueous residue with Ethyl Acetate (EtOAc) (3 x 500 mL).

    • Note: this compound typically partitions into the Hexane or EtOAc layer depending on the specific plant matrix. Triterpenes are generally found in the non-polar fractions. Combine Hexane and EtOAc fractions, dry over anhydrous Na

      
      SO
      
      
      
      , and evaporate.
Phase 2: Column Chromatography (The Separation)

Objective: Resolve this compound from Taraxerol and other triterpenes.

Materials:

  • Stationary Phase: Silica Gel 60 (Merck, 230–400 mesh).

  • Column Dimensions: 60 cm length x 3-5 cm diameter (Ratio of Silica:Sample should be ~50:1 to 100:1).

  • Mobile Phase: n-Hexane (Hex) and Ethyl Acetate (EtOAc).[1]

Procedure:

  • Slurry Packing: Suspend silica gel in 100% n-Hexane. Pour into the column carefully to avoid air bubbles. Allow to settle and equilibrate.

  • Sample Loading: Dissolve the enriched extract (from Phase 1) in a minimum volume of CHCl

    
     or adsorb onto a small amount of silica (dry loading) for sharper bands. Load gently onto the column bed.
    
  • Gradient Elution:

    • Start elution with 100% Hexane (500 mL) to elute waxy hydrocarbons.

    • Increase polarity gradually:

      • Hex:EtOAc (98:2) – 1000 mL

      • Hex:EtOAc (95:5) – 1000 mL

      • Hex:EtOAc (90:10) – 2000 mL (Critical Window for this compound)

      • Hex:EtOAc (85:15) – 1000 mL

  • Fraction Collection: Collect fractions of 50–100 mL.

Phase 3: Monitoring and Pooling
  • TLC Analysis: Spot fractions on Silica Gel 60 F

    
     plates.
    
  • Solvent System: Hexane:EtOAc (8:2).

  • Detection: Spray with Liebermann-Burchard reagent (Acetic anhydride + H

    
    SO
    
    
    
    ) and heat at 100°C.
    • Observation: Triterpenes appear as distinct pink/purple/violet spots .

    • Differentiation: this compound and Taraxerol run very close (Rf ~0.5). Look for the "dumbbell" shape of overlapping spots if separation is incomplete.

  • Pooling: Combine fractions showing a single pure spot at the target Rf.

Phase 4: Purification (Crystallization)

Chromatography rarely yields 100% pure isomers. Crystallization is the final "polishing" step.

  • Dissolve the pooled fraction in a minimum amount of hot Chloroform (CHCl

    
    ) .
    
  • Add Methanol (MeOH) dropwise until slight turbidity appears.

  • Allow to stand at room temperature, then refrigerate (4°C) overnight.

  • This compound typically crystallizes as colorless needles .

  • Filter and wash with cold MeOH.

Validation & Characterization (Self-Validating System)

To ensure the isolate is this compound and not Taraxerol, compare the following spectral markers. The C-3 proton signal in


H-NMR is the definitive distinguishing factor.
ParameterThis compound (Target)Taraxerol (Isomer)
Melting Point 265–270 °C282–285 °C

H-NMR (C-3 Proton)

3.4–3.6 ppm (multiplet or br s) (Indicative of equatorial H / axial OH)

3.19–3.25 ppm (dd) (Indicative of axial H / equatorial OH)

C-NMR (C-3 Carbon)

~76.0 ppm

~79.0 ppm
Olefinic Proton (H-15)

5.53 ppm (dd)

5.53 ppm (dd)

Interpretation:

  • If your H-3 signal is a doublet of doublets (dd) at 3.2 ppm, you have isolated Taraxerol .

  • If your H-3 signal is a multiplet/broad singlet downfield at ~3.4+ ppm, you have successfully isolated This compound .

Troubleshooting Guide

  • Issue: Co-elution of spots (Single elongated spot on TLC).

    • Solution: Use Silver Nitrate (AgNO

      
      ) Impregnated Silica . The interaction between Ag
      
      
      
      and the double bond (which may vary slightly in accessibility between isomers) can improve resolution.
  • Issue: Compound not crystallizing.

    • Solution: The fraction may still contain fatty impurities. Wash the solid with cold n-Hexane before attempting recrystallization in CHCl

      
      :MeOH.
      

References

  • Sharma, K., & Zafar, R. (2015).[2] Occurrence of taraxerol and taraxasterol in medicinal plants.[2][3][4][5] Pharmacognosy Reviews, 9(17), 19–23. Link

  • Oladoye, S. O., et al. (2012). Taraxerol and Taraxer-14-en-3-one from Jatropha tanjorensis (Ellis and Saroja) leaves.[1] Pakistan Journal of Scientific and Industrial Research, 55(1). Link

  • Beaton, J. M., et al. (1955).[2][6] Triterpenoids. Part XXXVII. The constitution of taraxerol.[2][7][8] Journal of the Chemical Society, 2131-2137.[2] (Seminal structure elucidation).

  • PubChem. (n.d.). Taraxerol Compound Summary. National Library of Medicine. Link

  • Compound Interest. (2015).[2][5][9] A Guide to 13C NMR Chemical Shift Values. Link

Sources

developing an HPLC method for quantification of Isotaraxerol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Development of a Quantitative HPLC Method for Isotaraxerol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound. This compound, a pentacyclic triterpenoid, presents unique analytical challenges due to its non-polar nature and lack of a significant UV chromophore. This application note details a systematic approach, from initial method development and optimization to full validation according to the International Council for Harmonisation (ICH) guidelines. The protocols are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and natural products industries, providing both the practical steps and the scientific rationale behind them.

Introduction to this compound and Analytical Rationale

This compound (also known as Epitaraxerol) is a naturally occurring pentacyclic triterpenoid found in various plant species.[1] Triterpenoids as a class are investigated for a wide range of pharmacological activities, making their precise and accurate quantification essential for research, drug development, and quality control.

The chemical structure of this compound (C₃₀H₅₀O, Molar Mass: 426.72 g/mol ) is characterized by a saturated polycyclic skeleton with a single hydroxyl group, rendering the molecule highly hydrophobic (non-polar).[1][2] This inherent hydrophobicity is the primary factor governing the strategy for its chromatographic separation. Furthermore, the molecule lacks conjugated double bonds, meaning it does not absorb light strongly in the conventional UV range (230-400 nm). This necessitates careful consideration of the detection technique.

This guide will focus on developing a Reversed-Phase HPLC (RP-HPLC) method, as this is the most powerful and widely used technique for separating non-polar to weakly polar compounds.[3][4] The objective of this analytical procedure is to establish a method that is specific, accurate, precise, and robust, suitable for its intended purpose of quantifying this compound.[5][6]

HPLC Method Development: A Logic-Driven Approach

The development of a successful HPLC method is a systematic process. The following sections explain the causal choices made to construct a reliable method for this compound.

Analyte Characterization and Chromatographic Mode Selection

As established, this compound is a non-polar compound. In liquid chromatography, the principle of "like dissolves like" is adapted to "like retains like."

  • Normal-Phase HPLC (NP-HPLC) utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase. Polar compounds are retained longer. This mode is unsuitable for the highly non-polar this compound, which would elute very quickly with little to no retention.

  • Reversed-Phase HPLC (RP-HPLC) employs a non-polar stationary phase (e.g., silica modified with C18 alkyl chains) and a polar mobile phase (e.g., water, acetonitrile, methanol).[4][7] Non-polar analytes, like this compound, interact strongly with the non-polar stationary phase, leading to longer retention times and allowing for effective separation from polar impurities.[2] Therefore, RP-HPLC is the logical and chosen mode of separation.

Stationary Phase (Column) Selection

The heart of the separation is the analytical column. For separating complex, hydrophobic molecules like triterpenoids, the choice of stationary phase is critical.

  • Octadecyl (C18) Columns: These are the most common and versatile RP-HPLC columns. The long C18 alkyl chains provide a high degree of hydrophobicity, ensuring strong retention for this compound. A C18 column is the recommended starting point for this method.

  • Octyl (C8) Columns: C8 columns are less retentive than C18 and can be considered if retention times on a C18 column are excessively long.

  • C30 Columns: For structurally similar triterpenoids, C30 columns can offer alternative selectivity and improved resolution due to their unique shape-selective properties.[8]

For this protocol, we will proceed with a standard C18 column, which provides an excellent balance of retention and resolution for a wide range of applications.

Mobile Phase Selection and Optimization

The mobile phase in RP-HPLC is used to elute the analyte from the column. Its composition directly controls the retention time and selectivity.

  • Solvents: A mixture of water and a less polar organic solvent is used. Acetonitrile and methanol are the most common organic modifiers. Acetonitrile generally offers lower viscosity and better UV transparency at low wavelengths. Methanol can sometimes provide different selectivity.[9] A combination of acetonitrile and methanol can also be used to fine-tune the separation of structurally similar compounds.[8]

  • Elution Mode:

    • Isocratic Elution: The mobile phase composition remains constant throughout the run. This is simpler but may lead to long run times and broad peaks if samples contain compounds with a wide range of polarities.

    • Gradient Elution: The composition of the mobile phase is changed during the run, typically by increasing the percentage of the organic solvent. This is highly effective for eluting strongly retained compounds like this compound in a reasonable time with good peak shape. A gradient elution is recommended for this method.

Detector Selection

As this compound lacks a strong chromophore, detection is a key challenge.

  • UV-Vis Detector (PDA/DAD): While not ideal, many triterpenoids exhibit some absorbance at low UV wavelengths (e.g., 200-215 nm) due to the presence of isolated double bonds or carbonyl groups. This is often the most accessible detection method. The primary drawback is the potential for interference from solvents and impurities that also absorb in this region.

  • Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD): These are universal detectors that respond to any non-volatile analyte. They are excellent choices for compounds with no UV chromophore but require a volatile mobile phase.

  • Mass Spectrometry (MS): An LC-MS system provides the highest sensitivity and selectivity and can confirm the identity of the peak by its mass-to-charge ratio.

For this application note, we will focus on low-wavelength UV detection (210 nm) due to the widespread availability of UV detectors.

Experimental Protocol: Quantification of this compound

This section provides a step-by-step protocol for the analysis.

Required Equipment and Reagents
  • Equipment:

    • HPLC system with a gradient pump, autosampler, column thermostat, and a PDA/DAD detector.

    • Analytical balance (0.01 mg readability).

    • Volumetric flasks (Class A).

    • Pipettes and tips.

    • Syringe filters (0.45 µm, PTFE or nylon).

    • Ultrasonic bath.

  • Reagents:

    • This compound reference standard (>98% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC or Milli-Q grade).

    • Formic Acid (optional, for mobile phase modification).

Preparation of Solutions
  • Mobile Phase A: HPLC Grade Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Methanol:Acetonitrile (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10.0 mg of this compound reference standard.

    • Transfer to a 10.0 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Use sonication if necessary to ensure complete dissolution.

  • Calibration Standards (e.g., 10–200 µg/mL):

    • Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the diluent. For example, to prepare a 100 µg/mL standard, pipette 1.0 mL of the stock solution into a 10.0 mL volumetric flask and dilute to volume with the diluent.

HPLC Operating Conditions

The following parameters provide a robust starting point for method development.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm (or similar)
Mobile Phase A: Water; B: Acetonitrile
Gradient Program 0-2 min: 85% B; 2-15 min: 85% to 100% B; 15-20 min: 100% B; 20.1-25 min: 85% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA/DAD
Detection Wavelength 210 nm
Run Time 25 minutes
Analytical Procedure Workflow
  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the system is clean.

  • Inject the calibration standards in increasing order of concentration.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

  • Inject the sample solutions (prepared in the same diluent).

  • Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_std Prepare Standard Solutions inject_std Inject Calibration Standards prep_std->inject_std prep_sample Prepare Sample Solutions inject_sample Inject Samples prep_sample->inject_sample prep_mobile Prepare Mobile Phases equilibrate System Equilibration (Stable Baseline) prep_mobile->equilibrate inject_blank Inject Blank (Diluent) equilibrate->inject_blank inject_blank->inject_std inject_std->inject_sample integrate Integrate Peaks inject_sample->integrate calibrate Generate Calibration Curve (Area vs. Conc.) integrate->calibrate quantify Quantify Analyte in Samples integrate->quantify calibrate->quantify report Generate Report quantify->report

Fig 1. General workflow for the HPLC quantification of this compound.

Method Validation Protocol

To ensure the developed method is suitable for its intended purpose, it must be validated according to regulatory guidelines such as ICH Q2(R1).[10][11] Validation demonstrates that the analytical procedure is reliable and produces accurate and precise results.[12][13]

Validation_Parameters cluster_primary cluster_secondary center Method Validation (ICH Q2(R1)) specificity Specificity center->specificity linearity Linearity center->linearity accuracy Accuracy center->accuracy precision Precision center->precision robustness Robustness center->robustness range Range linearity->range lod LOD linearity->lod loq LOQ linearity->loq

Fig 2. Core parameters for HPLC method validation as per ICH Q2(R1).
Validation Parameters and Acceptance Criteria

The following table summarizes the key validation experiments and typical acceptance criteria.

ParameterProtocol SummaryAcceptance Criteria
Specificity Inject a blank, a placebo (if applicable), and the this compound standard. Ensure no interfering peaks are present at the retention time of the analyte.No significant interference at the retention time of the this compound peak.
Linearity Analyze a minimum of 5 calibration standards across the desired concentration range (e.g., 10-200 µg/mL) in triplicate. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the specified limits.Typically 80-120% of the test concentration for an assay.[10]
Accuracy Perform recovery studies by spiking a known amount of this compound into a placebo or sample matrix at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% - 102.0%.
Precision Repeatability (Intra-day): Analyze 6 replicate preparations of a standard at 100% concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
LOD & LOQ Limit of Detection (LOD): Determined based on signal-to-noise ratio (S/N) of 3:1. Limit of Quantitation (LOQ): Determined based on S/N of 10:1.S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%) and assess the impact on the results.System suitability parameters should remain within acceptable limits. RSD of results should be ≤ 2.0%.

Conclusion

This application note presents a scientifically grounded and systematic approach to developing a quantitative HPLC method for this compound. By leveraging the principles of reversed-phase chromatography and adhering to the validation framework of ICH Q2(R1), a reliable, accurate, and robust analytical method can be established. The provided protocols for method development, execution, and validation serve as a comprehensive resource for scientists engaged in the analysis of this compound and other related triterpenoids.

References

  • Title: Method development and validation of taraxerol by using high performance liquid chromatography Source: ResearchGate URL: [Link]

  • Title: Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis Source: ResearchGate URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L Source: National Institutes of Health (NIH) URL: [Link]

  • Title: A simplified HPLC-UV method for the analysis of triterpenoid acids from heritage apples (Malus domestica) from western Source: Heliyon URL: [Link]

  • Title: Method development and validation of taraxerol by using high performance liquid chromatography Source: GSC Online Press URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Normal-phase vs. Reversed-phase Chromatography Source: Phenomenex URL: [Link]

  • Title: Isostearic Acid: Comprehensive Guide to Its Physical Properties Source: Acme-Hardesty URL: [Link]

  • Title: Normal Phase HPLC Column and Reverse Phase HPLC Column Source: Hawach Scientific URL: [Link]

  • Title: Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis Source: National Institutes of Health (NIH) URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food & Drug Administration (FDA) URL: [Link]

  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: ECA Academy URL: [Link]

  • Title: Reversed-phase chromatography Source: Wikipedia URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food & Drug Administration (FDA) URL: [Link]

  • Title: Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison Source: Moravek URL: [Link]

  • Title: Reverse Phase Chromatography Techniques Source: Chrom Tech, Inc. URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]

  • Title: Validation of Analytical Methods according to the New FDA Guidance Source: YouTube URL: [Link]

Sources

1H and 13C NMR spectral data interpretation of Isotaraxerol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and QC Profiling of Isotaraxerol (Epitaraxerol) via High-Resolution NMR

Executive Summary

This application note provides a definitive protocol for the identification and structural validation of This compound (also known as Epitaraxerol or 14-taraxeren-3


-ol), a pentacyclic triterpenoid with significant pharmacological potential.

While often co-isolated with its isomer Taraxerol (14-taraxeren-3


-ol), this compound possesses distinct biological activities, including antifungal and antimicrobial properties. Accurate differentiation between these C-3 stereoisomers is critical for Quality Control (QC) in drug development. This guide outlines a self-validating NMR workflow utilizing 1H and 13C spectral signatures to unambiguously assign stereochemistry.

Chemical Context & Significance

This compound belongs to the taraxerane class of triterpenoids. The core structure consists of a pentacyclic skeleton with a double bond at the


 position. The critical structural variable is the stereochemistry of the hydroxyl group at Carbon-3 (C-3).
  • Taraxerol: 3

    
    -hydroxyl (Equatorial in standard chair-like conformations of Ring A).
    
  • This compound: 3

    
    -hydroxyl (Axial).
    

This stereochemical inversion significantly alters the magnetic environment of the H-3 proton and the C-3 carbon, serving as the primary diagnostic vector for NMR analysis.

Experimental Protocol

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is the standard solvent of choice due to excellent solubility of triterpenoids and consistent referencing (
    
    
    
    7.26 ppm,
    
    
    77.16 ppm).
  • Concentration: Prepare a solution of 5–10 mg of analyte in 0.6 mL of

    
    .
    
  • Filtration: Filter through a 0.45

    
    m PTFE filter to remove particulates that cause line broadening.
    
Instrument Parameters
  • Field Strength: Minimum 500 MHz recommended. Triterpenoids possess 8 methyl groups (0.8–1.2 ppm) that require high field strength for resolution.

  • Temperature: 298 K (25°C).

  • Pulse Sequences:

    • 1H: Standard 1D proton (30° pulse, 3s relaxation delay).

    • 13C: Proton-decoupled 13C (Power-gated, 2s relaxation delay).

    • 2D: HSQC (Multiplicity-edited) and HMBC are required for ab initio assignment but optional for routine QC.

Structural Elucidation: The Core Directive

1H NMR Interpretation

The proton spectrum of this compound is characterized by a crowded methyl region and two distinct downfield signals: the olefinic proton (H-15) and the oxymethine proton (H-3).

Diagnostic Signal: The H-3 Proton

  • This compound (3

    
    -OH):  The H-3 proton is in the equatorial  (
    
    
    
    ) orientation. According to the Karplus equation, equatorial-axial and equatorial-equatorial couplings are small (
    
    
    Hz).
    • Observation: A narrow triplet or broad singlet at

      
       3.40 – 3.45 ppm .
      
    • Coupling:

      
       Hz.
      
  • Taraxerol (3

    
    -OH):  The H-3 proton is in the axial  (
    
    
    
    ) orientation. This allows for a large trans-diaxial coupling with H-2ax.
    • Observation: A doublet of doublets (dd) at

      
       3.19 – 3.25 ppm .
      
    • Coupling:

      
       Hz (axial-axial) and 
      
      
      
      Hz (axial-equatorial).

Self-Validating Check: If the H-3 signal is a wide multiplet/dd with


 Hz, the sample is Taraxerol , not this compound.
13C NMR Interpretation

The carbon spectrum provides 30 distinct signals. The C-3 chemical shift is sensitive to the steric compression (gamma-gauche effect) of the hydroxyl group.

  • This compound (3

    
    -OH):  The axial OH experiences steric compression from axial hydrogens at C-1 and C-5, resulting in an upfield  shift relative to the beta isomer.
    
    • C-3 Shift:

      
       76.2 ppm .
      
  • Taraxerol (3

    
    -OH):  The equatorial OH is less sterically hindered.
    
    • C-3 Shift:

      
       79.1 ppm .
      
Comparative Spectral Data Table
PositionAtom TypeThis compound (

ppm)
Taraxerol (

ppm)
Difference (

)
Notes
3 CH-OH 76.2 79.1 -2.9 Primary Diagnostic
14 C=C (quat)158.1158.10.0Characteristic of Taraxer-14-ene
15 C=C (CH)116.9116.90.0Olefinic Signal
H-3 Proton3.42 (t, J=2.7) 3.20 (dd, J=10, 4) +0.22 Stereochemical Probe
H-15 Proton5.55 (dd)5.54 (dd)~0.0Olefinic Proton

Visualization & Logic Flows

Workflow for Stereochemical Assignment

The following decision tree outlines the logical process for distinguishing this compound from its common isomer.

Isotaraxerol_ID Start Crude Triterpene Extract NMR_1H Run 1H NMR (CDCl3) Start->NMR_1H Check_H15 Check Olefinic Region (5.5 - 5.6 ppm) NMR_1H->Check_H15 Is_Taraxerene Signal Present? (dd, 1H) Check_H15->Is_Taraxerene Check_H3 Analyze H-3 Region (3.1 - 3.5 ppm) Is_Taraxerene->Check_H3 Yes Decision Peak Multiplicity? Check_H3->Decision Iso Narrow Triplet / Br. Singlet (J < 3 Hz) Shift ~ 3.42 ppm Decision->Iso Narrow Tarax Doublet of Doublets (J ~ 10 Hz) Shift ~ 3.20 ppm Decision->Tarax Broad/DD Confirm Run 13C NMR Check C-3 Shift Iso->Confirm Result_Tarax IDENTIFIED: Taraxerol (3-beta-OH) Tarax->Result_Tarax Result_Iso IDENTIFIED: this compound (3-alpha-OH) Confirm->Result_Iso C3 = 76.2 ppm

Figure 1: Decision matrix for the NMR-based identification of this compound vs. Taraxerol.

Key HMBC Correlations

Heteronuclear Multiple Bond Coherence (HMBC) confirms the placement of the double bond and the methyl groups.

HMBC_Correlations H3 H-3 (3.42 ppm) C3 C-3 (76.2 ppm) H3->C3 J1 (HSQC) H15 H-15 (5.55 ppm) C14 C-14 (158.1 ppm) H15->C14 J1 (HSQC) C8 C-8 (Quaternary) H15->C8 HMBC (J3) Me26 Me-26 (1.09 ppm) Me26->C14 HMBC (J3) Me26->C8 HMBC (J3) C15 C-15 (116.9 ppm)

Figure 2: Critical HMBC correlations linking the methyl groups and olefinic protons to the quaternary skeleton.

References

  • Isolation and Identification of Epitaraxerol: Tran, T.M., et al. (2014). Chemical Constituents of Excoecaria agallocha L. (Euphorbiaceae) Growing in Vietnam. Malaysian Journal of Science.

  • Comparison of Taraxerol and this compound NMR Data: Banerji, J., et al. (1987). Reactions and rearrangements of triterpenoids-3-Epitaraxerol and its transformation products. Indian Journal of Chemistry.

  • General Triterpenoid NMR Shifts: Mahato, S.B., & Kundu, A.P. (1994). 13C NMR Spectra of Pentacyclic Triterpenoids—A Compilation and Some Salient Features. Phytochemistry.

  • Stereochemical Differentiation in Triterpenes: Olea, R.S.G., & Roque, N.F. (1990). Analysis of the NMR C spectral data of triterpenes.

Application Note: Mechanistic Profiling of Isotaraxerol in Fungal Cell Membranes

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide on the mechanism of action (MOA) of Isotaraxerol (also known as Epitaraxerol or 3


-Taraxerol) in fungal cell membranes. It is designed for researchers in antifungal drug discovery and medicinal chemistry.

Executive Summary

This compound (3


-Taraxerol) is a naturally occurring pentacyclic triterpenoid isolated from medicinal flora such as Euphorbia neriifolia and Excoecaria agallocha.[1][2] Unlike traditional azoles or polyenes, this compound exhibits a dual-modal mechanism of action. It primarily targets the ergosterol biosynthesis pathway —likely acting as a competitive inhibitor of Lanosterol 14

-demethylase (CYP51)—while simultaneously inducing physical disruption of the phospholipid bilayer due to its lipophilic sterol-like structure. This guide outlines the theoretical mechanism and provides validated protocols to empirically verify these interactions.

Mechanism of Action (MOA)[1]

The Dual-Target Hypothesis

The antifungal efficacy of this compound stems from its structural homology to fungal sterols. Its mechanism is distinct from pore-forming polyenes (e.g., Amphotericin B) and strictly enzymatic azoles (e.g., Fluconazole).

  • Primary Inhibition (CYP51 Blockade): this compound mimics the lanosterol substrate. It binds to the active site of Lanosterol 14

    
    -demethylase (ERG11/CYP51) , preventing the demethylation of lanosterol to ergosterol. This leads to:
    
    • Depletion of ergosterol, the critical regulator of membrane fluidity.

    • Accumulation of toxic methylated sterols (e.g., 14

      
      -methyl-3,6-diol), which arrest cell growth.
      
  • Secondary Membrane Disruption: Due to its lipophilic triterpenoid scaffold, this compound intercalates into the fungal membrane. However, it lacks the planar rigidity of ergosterol, leading to packing defects , increased permeability, and leakage of intracellular ions (

    
    ) and ATP.
    
Pathway Visualization

The following diagram illustrates the interference of this compound within the ergosterol biosynthesis pathway.

Isotaraxerol_MOA AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol (Substrate) Squalene->Lanosterol CYP51 Enzyme: CYP51 (14α-demethylase) Lanosterol->CYP51 Normal Binding ToxicSterols Accumulation of Toxic 14α-methyl Sterols CYP51->ToxicSterols Blocked Pathway Ergosterol Ergosterol (Product) CYP51->Ergosterol Catalysis This compound This compound (Inhibitor) This compound->CYP51 Competitive Inhibition MembraneFailure Membrane Permeability & Cell Death This compound->MembraneFailure Direct Intercalation ToxicSterols->MembraneFailure Structural Defect MembraneIntegrity Membrane Integrity Maintained Ergosterol->MembraneIntegrity

Figure 1: Proposed mechanism of this compound showing competitive inhibition of CYP51 and direct membrane destabilization.

Experimental Protocols

To validate the MOA described above, the following protocols assess membrane permeability and specific ergosterol inhibition.

Protocol A: Membrane Permeability Assay (Propidium Iodide Uptake)

Purpose: To confirm if this compound compromises the structural integrity of the fungal cell membrane. Principle: Propidium Iodide (PI) is a membrane-impermeant dye. It only enters cells with damaged membranes, binding to DNA and fluorescing red.

Materials:

  • C. albicans (ATCC 10231) or A. flavus spores.

  • This compound stock (10 mg/mL in DMSO).

  • Propidium Iodide (1 mg/mL aqueous solution).

  • Fluorescence Microplate Reader (Ex/Em: 535/617 nm).

Workflow:

  • Inoculum Prep: Adjust fungal suspension to

    
     cells/mL in RPMI-1640 medium.
    
  • Treatment:

    • Control: 1% DMSO.

    • Positive Control: Amphotericin B (2 µg/mL).

    • Experimental: this compound (at MIC and 2x MIC).

  • Incubation: Incubate at 35°C for 4 hours (shaking at 150 rpm).

  • Staining: Harvest cells, wash with PBS, and resuspend in PBS containing 10 µg/mL Propidium Iodide.

  • Detection: Incubate for 15 mins in the dark. Measure fluorescence intensity (RFU).

Data Interpretation:

Treatment Expected RFU (Relative) Interpretation
Control (DMSO) < 50 Intact membrane; PI excluded.
This compound (MIC) 300 - 600 Moderate membrane compromise.

| Amphotericin B | > 1000 | Severe pore formation/lysis. |

Protocol B: Sterol Quantitation Assay (UV Spectrophotometry)

Purpose: To determine if this compound inhibits ergosterol synthesis (Azole-like) or binds existing ergosterol (Polyene-like). Principle: Total sterols are extracted. Ergosterol exhibits a characteristic four-peak UV absorption spectrum (260–300 nm). A decrease in peak height indicates synthesis inhibition.

Workflow:

  • Culture: Grow C. albicans in Sabouraud Dextrose Broth (SDB) with this compound (sub-MIC concentrations: MIC/2, MIC/4) for 16 hours.

  • Lysis: Harvest cells (centrifuge 3000g, 5 min). Wash with water. Resuspend pellets in 3 mL of 25% alcoholic KOH.

  • Saponification: Vortex for 1 min. Incubate at 85°C water bath for 1 hour.

  • Extraction: Add 1 mL sterile water + 3 mL n-heptane . Vortex vigorously for 3 mins. Allow layers to separate.

  • Measurement: Transfer the upper n-heptane layer (containing sterols) to a quartz cuvette. Scan absorbance from 230 nm to 300 nm.

Calculation: Calculate Ergosterol content (%) relative to drug-free control:



Protocol C: Sorbitol Protection Assay

Purpose: To distinguish between cell wall damage (Echinocandin-like) and cell membrane damage. Logic: Sorbitol acts as an osmotic protectant. If the drug acts on the cell wall, sorbitol will raise the MIC significantly (protecting the cell). If it acts on the membrane, sorbitol will have little to no effect.

Workflow:

  • Prepare duplicate 96-well plates.

    • Plate A: Standard RPMI-1640 medium.

    • Plate B: RPMI-1640 + 0.8 M Sorbitol.

  • Perform serial dilution of this compound (Range: 0.5 – 256 µg/mL).

  • Add fungal inoculum (

    
     cells/mL).
    
  • Incubate 48h at 35°C.

  • Read MIC.[3]

Decision Matrix:

  • MIC (Sorbitol) >> MIC (Standard): Target is Cell Wall (False for this compound).

  • MIC (Sorbitol)

    
     MIC (Standard):  Target is Cell Membrane (True for this compound).
    

Experimental Workflow Visualization

Protocol_Workflow cluster_0 Pathway A: Membrane Integrity cluster_1 Pathway B: Sterol Analysis Culture Fungal Culture (Log Phase) Treatment This compound Treatment Culture->Treatment PI_Stain Add Propidium Iodide Treatment->PI_Stain Saponify KOH Saponification (85°C, 1h) Treatment->Saponify FACS Flow Cytometry / Plate Reader PI_Stain->FACS ResultA Result: High Fluorescence = Membrane Leakage FACS->ResultA Extract n-Heptane Extraction Saponify->Extract UV_Spec UV Scan (230-300nm) Extract->UV_Spec ResultB Result: Low Ergosterol = Synthesis Inhibition UV_Spec->ResultB

Figure 2: Experimental workflow for validating this compound's membrane-targeting mechanism.

References

  • MedChemExpress. (2023). Epitaraxerol (this compound) Product Datasheet and Biological Activity. Retrieved from

  • Sultana, A., et al. (2022).[1] "Ethnobotanical Uses, Phytochemistry, Toxicology, and Pharmacological Properties of Euphorbia neriifolia Linn. against Infectious Diseases."[1][2] Molecules, 27(14), 4374.[1] Retrieved from

  • Wei, S., et al. (2022). "The Biosynthesis and Medicinal Properties of Taraxerol." Plants, 11(7), 846. Retrieved from

  • Alcazar-Fuoli, L., & Mellado, E. (2012). "Ergosterol biosynthesis in Aspergillus fumigatus: its inhibition as the basis for antifungal therapy." Medical Mycology, 50(7). Retrieved from

  • TargetMol. (2023). Epitaraxerol Compound Summary and Antifungal Profile. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Degradation of Isotaraxerol During Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated resource for researchers, scientists, and drug development professionals focused on the purification of Isotaraxerol. This guide is designed to provide in-depth technical support, troubleshooting advice, and frequently asked questions to ensure the stability and purity of this valuable pentacyclic triterpenoid.

Introduction to this compound and Its Stability Challenges

This compound, also known as Epitaraxerol, is a pentacyclic triterpenoid with the molecular formula C30H50O, found in various plant species.[1] It has garnered significant scientific interest for its potential pharmacological activities.[1] However, like many complex natural products, this compound is susceptible to degradation during the extraction and purification processes. The primary challenges stem from its sensitivity to factors such as pH extremes, high temperatures, oxidation, and enzymatic activity.[2] Understanding and mitigating these factors are crucial for obtaining high-purity, stable this compound for research and development.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of this compound degradation during purification?

A1: The degradation of this compound, a type of triterpenoid, can be attributed to several key factors throughout the purification process:

  • pH Extremes: Triterpenoids can be unstable in strongly acidic or alkaline conditions. For instance, some triterpenoid extracts have shown instability at a pH of 8.2, while being stable at pH 5.8 and 7.0.[2] Acidic conditions can lead to isomerization or other rearrangements.

  • High Temperatures: Many triterpenoids are sensitive to heat. Temperatures exceeding 60°C can lead to oxidation, isomerization, or even complete degradation of the pentacyclic structure.[2] Microwave-assisted extraction methods may not be suitable for heat-sensitive triterpenoids.[3]

  • Oxidation: Exposure to oxygen, especially in the presence of light or high temperatures, can cause oxidative degradation of triterpenoids.[2][4]

  • Enzymatic Activity: If the initial plant material is not handled or dried properly, endogenous enzymes can degrade the triterpenoids before and during extraction.[2]

Q2: I'm observing unexpected peaks in my HPLC analysis after purification. Could this be degradation?

A2: Yes, the appearance of new, unexpected peaks in your chromatogram is a strong indicator of degradation or isomerization. To confirm this, you can employ several analytical techniques:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for identifying degradation products by comparing the mass-to-charge ratio of the new peaks to the parent compound.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: NMR can provide detailed structural information about the impurities, helping to elucidate the degradation pathway.[5]

  • FTIR (Fourier-Transform Infrared) Spectroscopy: FTIR can reveal changes in functional groups, which can indicate oxidative or hydrolytic degradation.[5]

It is also beneficial to run a forced degradation study, where you intentionally expose a pure sample of this compound to harsh conditions (acid, base, heat, light, oxidation) to see if the resulting degradation products match the unexpected peaks in your purified sample.

Q3: What is the ideal pH range to maintain during the extraction and purification of this compound?

A3: Based on the general stability of triterpenoids, it is advisable to maintain a slightly acidic to neutral pH, ideally between 5.8 and 7.0.[2] It is crucial to avoid strongly alkaline conditions.[2] Buffering your solvents can help maintain a stable pH throughout the process.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Degradation due to pH: The pH of your extraction or chromatography solvents may be too high or too low.Buffer your solvents to a pH between 5.8 and 7.0.[2]
Thermal Degradation: Processing temperatures (e.g., during solvent evaporation) may be too high.Use a rotary evaporator at a reduced pressure and a water bath temperature below 40-50°C.
Oxidation: Prolonged exposure to air during processing.Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during solvent removal and storage.
Appearance of Additional Spots on TLC Isomerization: Acidic conditions on silica gel can sometimes cause rearrangement of triterpenoids.Consider using a less acidic stationary phase like neutral alumina or a bonded-phase silica (e.g., C18). You can also neutralize the silica gel by washing it with a solvent containing a small amount of a weak base like triethylamine before packing the column.
Photodegradation: Exposure to UV or ambient light.Protect your sample from light by using amber glassware or wrapping your flasks and columns in aluminum foil. Triterpenoids are known to be sensitive to photo-oxidation.[4]
Inconsistent Purity Between Batches Variability in Plant Material: Differences in the age, collection time, or drying process of the plant material can affect the initial concentration and stability of this compound.Standardize the pre-processing of your plant material, ensuring consistent drying methods and particle size.[2]
Solvent Quality: Impurities in solvents (e.g., peroxides in ethers) can initiate degradation.Use high-purity, HPLC-grade solvents. Test for peroxides in solvents like diethyl ether or THF and purify if necessary.

Recommended Purification Protocol to Minimize Degradation

This protocol outlines a gentle purification strategy for this compound from a crude plant extract, focusing on minimizing exposure to harsh conditions.

Step 1: Initial Extraction
  • Material Preparation: Ensure the plant material is thoroughly dried (to inactivate enzymes) and finely ground.

  • Solvent Selection: Begin with a non-polar solvent like n-hexane to remove lipids and other non-polar impurities.[6] Subsequently, extract the this compound with a solvent of medium polarity, such as dichloromethane or ethyl acetate.[6]

  • Extraction Conditions: Perform the extraction at room temperature with agitation. Avoid heating unless absolutely necessary, and if so, keep temperatures below 40°C.

Step 2: Column Chromatography

This is a critical step where degradation can often occur.

Workflow for Degradation-Minimizing Column Chromatography

Purification Workflow cluster_Prep Preparation cluster_Chroma Chromatography cluster_Analysis Analysis & Final Steps CrudeExtract Crude Extract SolventSystem Select Neutral Solvent System CrudeExtract->SolventSystem ColumnPacking Pack Column with Neutralized Silica SolventSystem->ColumnPacking LoadSample Load Sample ColumnPacking->LoadSample Elution Gradient Elution (Low to High Polarity) LoadSample->Elution FractionCollection Collect Fractions Elution->FractionCollection TLC TLC Analysis of Fractions FractionCollection->TLC Pooling Pool Pure Fractions TLC->Pooling SolventRemoval Solvent Removal (<40°C, Inert Gas) Pooling->SolventRemoval Purethis compound Pure this compound SolventRemoval->Purethis compound Degradation Pathways cluster_stressors Stress Factors cluster_products Degradation Products This compound This compound (Stable Pentacyclic Triterpenoid) Isomers Isomerized Products This compound->Isomers Rearrangement Oxidized Oxidized Derivatives This compound->Oxidized Oxidation Decomposed Decomposed Fragments This compound->Decomposed Ring Cleavage Acid Strong Acid (H+) Acid->Isomers Base Strong Base (OH-) Base->Decomposed Heat Heat Heat->Oxidized Heat->Decomposed LightO2 Light (hv) + Oxygen (O2) LightO2->Oxidized

Sources

dealing with co-eluting impurities in Isotaraxerol purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Dealing with Co-eluting Impurities in Isotaraxerol Purification Role: Senior Application Scientist Status: Active Support

Welcome to the Purification Support Hub

You have reached the Tier 3 Technical Support guide for triterpenoid isolation. If you are accessing this module, you are likely facing the "Friedooleanane Paradox": your this compound sample looks pure by TLC, but NMR or HPLC suggests a persistent co-eluting impurity—most likely its C-3 epimer, Taraxerol .

This guide bypasses standard textbook advice to focus on the specific physicochemical nuances of separating 3


-hydroxy (this compound) from 3

-hydroxy (Taraxerol) isomers.
Module 1: Diagnostic Triage – Identifying the Ghost Peak

Before optimizing the column, you must confirm the identity of the impurity. Triterpenoid isomers often co-elute on standard silica because their polarity differences are negligible.

The Diagnostic Checklist:

Diagnostic ToolWhat to Look ForVerdict
1H-NMR (CDCl3) H-3 Proton Signal:This compound (3

-OH):
Broad singlet or narrow multiplet at

~3.4 ppm (Equatorial H).• Taraxerol (3

-OH):
Doublet of doublets (dd) at

~3.2 ppm (Axial H).
If you see a small "dd" signal upfield of your main peak, you have Taraxerol contamination.
TLC (Silica) Spot Shape: Elute in Hexane:Ethyl Acetate (8:2). Look for a "figure-8" or peanut-shaped spot rather than a perfect circle.Asymmetrical spots indicate co-elution.
Melting Point Depression: Pure this compound: ~265–268°C.Pure Taraxerol: ~282–285°C.A wide range (e.g., 270–278°C) suggests a eutectic mixture of epimers.
Module 2: Chromatographic Solutions

Standard silica gel is often insufficient for separating C-3 epimers. We recommend two advanced protocols: Argentation Chromatography (for double bond leverage) or Derivatization-Assisted Separation .

Protocol A: Silver Nitrate (AgNO

) Impregnated Silica

Best for: Separating isomers based on the steric accessibility of the C14-C15 double bond.

Mechanism: The silver ions (Ag


) form reversible 

-complexes with the double bond. The stability of this complex differs between isomers due to the steric influence of the C-3 hydroxyl group orientation.

Step-by-Step Methodology:

  • Preparation of Stationary Phase:

    • Dissolve 10g of AgNO

      
       in 100 mL of distilled water.
      
    • Add 90g of Silica Gel 60 (230–400 mesh) to the solution to form a slurry.

    • Evaporate water using a rotary evaporator (protect from light!) until free-flowing powder remains.

    • Activate in an oven at 110°C for 4 hours. Store in the dark.

  • Column Packing:

    • Pack the column using Hexane as the slurry solvent.

    • Note: The silica will appear grey/off-white.

  • Elution Gradient:

    • Load sample (dissolved in minimum Toluene or CH

      
      Cl
      
      
      
      ).
    • Gradient: Start 100% Hexane

      
       5% EtOAc 
      
      
      
      10% EtOAc.
    • Observation: Isomers with more accessible double bonds interact stronger with Ag

      
       and elute later.
      
Protocol B: High-Performance Liquid Chromatography (HPLC)

Best for: Final polishing (<50 mg scale).

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters XBridge), 5

    
    m, 250 x 10 mm.
    
  • Mobile Phase: Isocratic Acetonitrile:Water (95:5) or Methanol:Water (98:2) .

  • Flow Rate: 3.0 mL/min (for semi-prep).

  • Detection: UV @ 210 nm (weak absorption) or ELSD (preferred).

  • Tip: If separation is poor, add 0.1% Formic Acid to suppress ionization of trace acidic impurities, sharpening the peaks.

Module 3: The "Nuclear Option" – Derivatization

If direct chromatography fails, modify the polarity by acetylating the alcohol. The difference in Rf values between the 3


-acetate and 3

-acetate is often significantly larger than the free alcohols.

Workflow:

  • Reaction: Crude Mixture + Acetic Anhydride + Pyridine (1:1)

    
     Stir overnight.
    
  • Workup: Quench with ice water, extract with EtOAc.

  • Separation: Run Flash Chromatography (Hexane:EtOAc 95:5). The acetates will likely separate easily.

  • Hydrolysis: Recover pure this compound by refluxing the isolated acetate in KOH/MeOH for 1 hour.

Visualizing the Workflow

The following decision tree guides you through the purification logic based on your current impurity profile.

Purification_Logic Start Crude this compound Extract TLC_Check Step 1: TLC Analysis (Hexane:EtOAc 8:2) Start->TLC_Check Decision_Spot Spot Morphology? TLC_Check->Decision_Spot Single_Spot Single Spot (Rf ~0.5) Decision_Spot->Single_Spot Looks Pure Multi_Spot Figure-8 / Overlap Decision_Spot->Multi_Spot Visibly Impure NMR_Check Step 2: 1H-NMR Check (Look for H-3 splitting) Single_Spot->NMR_Check AgNO3 Option B: AgNO3 Silica (Argentation) Multi_Spot->AgNO3 Is_Pure Sample is Pure Proceed to Bioassay NMR_Check->Is_Pure Single H-3 Signal Is_Mix Mixture Confirmed (this compound + Taraxerol) NMR_Check->Is_Mix Double H-3 Signal Recryst Option A: Recrystallization (CHCl3/MeOH) Is_Mix->Recryst Recryst->Is_Pure Success Recryst->AgNO3 Fail AgNO3->Is_Pure Success Deriv Option C: Acetylation (Derivatize -> Sep -> Hydrolyze) AgNO3->Deriv Fail Deriv->Is_Pure

Caption: Decision matrix for isolating this compound from co-eluting epimers.

Frequently Asked Questions (Troubleshooting)

Q1: My compound streaks on the column even with pure solvents. Why?

  • Diagnosis: Triterpenoids are lipophilic but have poor solubility in pure hexane.

  • Fix: Ensure you are not overloading the column. Use a "Solid Load" technique: dissolve your sample in DCM, mix with a small amount of silica, dry it, and pour this powder on top of your column. This prevents the "solvent shock" that causes streaking.

Q2: Can I use C18 TLC plates to predict HPLC behavior?

  • Answer: Yes. Use C18-coated TLC plates with Methanol:Acetonitrile (1:1) . If the spots are too close (Rf

    
     < 0.05), standard RP-HPLC will struggle. Switch to the Argentation method or use a Phenyl-Hexyl column for better 
    
    
    
    -
    
    
    selectivity.

Q3: Why does my NMR show a mixture even after recrystallization?

  • Insight: this compound and Taraxerol can form "solid solutions" (mixed crystals) where one isomer is trapped in the lattice of the other.

  • Fix: Switch solvents. If you used Chloroform/Methanol, try Acetone/Hexane . Changing the polarity drastically can break the solid solution habit.

Q4: Is ELSD absolutely necessary? I only have UV.

  • Workaround: Triterpenoids have poor UV absorbance (only end absorption <210 nm). If you must use UV, monitor at 205-210 nm . However, beware of solvent cutoff interference (avoid Acetone or Ethyl Acetate in UV-based HPLC; stick to Acetonitrile/Water).

References
  • Gore, S., et al. (2024). Method development and validation of taraxerol by using high performance liquid chromatography. GSC Biological and Pharmaceutical Sciences.

  • Sultana, A., et al. (2022). Ethnobotanical Uses, Phytochemistry, Toxicology, and Pharmacological Properties of Euphorbia neriifolia Linn. Molecules.[1][2][3][4][5][6][7][8]

  • Kowalska, I., et al. (2009). Separation and identification of some common isomeric plant triterpenoids by thin-layer chromatography and high-performance liquid chromatography. Journal of Chromatography A.

  • Williams, G.O. (2015). Chromatography with Silver Nitrate. UQ eSpace.

  • Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization.

Sources

enhancing the resolution of Isotaraxerol and Taraxerol in chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromatography & Purification Subject: Resolution Enhancement for Isotaraxerol (Epitaraxerol) and Taraxerol Ticket ID: TRP-ISO-003 Responder: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

Separating Taraxerol (3


-hydroxy) from its epimer This compound  (also known as Epitaraxerol , 3

-hydroxy) is a classic chromatographic challenge.[1] Because these molecules differ only by the stereochemical orientation of the hydroxyl group at the C-3 position, their hydrophobic footprints on standard C18 stationary phases are nearly identical.

This guide provides a high-resolution workflow using C30 stationary phases or optimized GC-MS derivatization to achieve baseline separation (


).

Part 1: Know Your Analyte

Before optimizing, ensure you are targeting the correct isomers. Nomenclature in triterpenoids can be inconsistent.

AnalyteCommon NameChemical NameCAS NumberStereochemistry
Compound A Taraxerol D-Friedoolean-14-en-3

-ol
127-22-03

-OH (Equatorial)
Compound B This compound D-Friedoolean-14-en-3

-ol
20460-33-73

-OH (Axial)

Critical Note: Do not confuse this compound with Taraxasterol.[1] Taraxasterol is a structural isomer with a double bond at C20(30), whereas this compound is the C3-epimer of Taraxerol.[1]

Part 2: Primary Separation Strategy (HPLC/UHPLC)

The "Gold Standard" Protocol

Standard C18 columns often result in co-elution or "shouldering" because the selectivity factor (


) between epimers is low. We recommend switching to a C30 (Triacontyl)  stationary phase, which offers enhanced shape selectivity for geometric isomers.[1]

Recommended Method Parameters:

ParameterConditionRationale
Column C30 Core-Shell (e.g., 2.6 µm, 150 x 4.6 mm)Higher carbon load and shape selectivity resolve steric differences better than C18.[1]
Mobile Phase A Water (LC-MS Grade)Weak solvent.[1]
Mobile Phase B Methanol (100%)MeOH forms stronger hydrogen bonds with the free -OH groups than Acetonitrile (ACN), amplifying the selectivity difference between axial (

) and equatorial (

) isomers.[1]
Isocratic Mode 90% - 95% MethanolIsocratic holds keep the phase ratio constant, maximizing the interaction time for the subtle steric separation.
Flow Rate 0.8 mL/minLower flow rates reduce mass transfer resistance, sharpening peaks for heavy triterpenoids.[1]
Temperature 15°C - 20°C Crucial: Lower temperatures increase retention and separation factors (

) for rigid isomers by reducing thermal energy that masks steric interactions.[1]
Detection ELSD or CAD (Preferred)Triterpenoids have weak UV absorbance (210 nm).[1] Aerosol detectors provide uniform response independent of chromophores.

Part 3: Troubleshooting & FAQs

Q1: I am using a C18 column and seeing a single broad peak. Can I fix this without buying a C30 column?

A: Yes, but you must push the system's selectivity limits.

  • Switch Solvent: Change from Acetonitrile to Methanol . The protic nature of methanol interacts differently with the axial vs. equatorial hydroxyls.

  • Lower Temperature: Cool the column oven to 10°C - 15°C .

  • Add Modifier: Add 0.1% Ammonium Acetate . This can sometimes sharpen the peaks by masking residual silanols, though it affects ionization if using MS.

Q2: My UV baseline at 210 nm is noisy, making integration impossible.

A: Triterpenoids lack a conjugated diene system, so they are virtually invisible above 220 nm.[1]

  • Solution A (Hardware): Use an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).[1]

  • Solution B (Chemistry): Derivatize the sample. Reacting the mixture with p-nitrobenzoyl chloride adds a strong UV chromophore (254 nm).[1]

    • Protocol: Dissolve 1 mg sample in Pyridine

      
       Add p-nitrobenzoyl chloride 
      
      
      
      Heat at 60°C for 1 hr
      
      
      Quench with water
      
      
      Extract with hexane.
Q3: Can I use GC-MS instead?

A: Absolutely. GC-MS is often superior for triterpene isomers if you derivatize.[1]

  • Protocol: Silylation is mandatory to prevent peak tailing and thermal degradation.

  • Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]

  • Separation: The 3

    
    -OTMS (this compound) and 3
    
    
    
    -OTMS (Taraxerol) derivatives have significantly different boiling points and interaction with 5%-phenyl columns (e.g., DB-5ms), typically eluting 0.2 - 0.5 minutes apart.[1]

Part 4: Decision Logic & Workflows

Workflow 1: Method Development Decision Tree

Use this logic to select the correct instrument and column for your purity requirements.

MethodDevelopment Start Start: Sample Containing Taraxerol & this compound PurityCheck Is Purity > 95% Required? Start->PurityCheck SampleType Sample Matrix Type? PurityCheck->SampleType Yes HPLC_Path Select HPLC/UHPLC SampleType->HPLC_Path Complex/Crude GC_Path Select GC-MS/FID SampleType->GC_Path Semi-Pure/Volatile ColumnSel Select Column Phase HPLC_Path->ColumnSel C30_Rec C30 Core-Shell (Best Resolution) ColumnSel->C30_Rec Preferred C18_Alt C18 High Carbon Load (Requires < 20°C) ColumnSel->C18_Alt Alternative Deriv Derivatization Required? (Yes, Silylation) GC_Path->Deriv Run: DB-5ms Column\nSplit 1:20 Run: DB-5ms Column Split 1:20 Deriv->Run: DB-5ms Column\nSplit 1:20

Figure 1: Decision matrix for selecting the optimal chromatographic technique based on sample complexity and available equipment.

Workflow 2: Troubleshooting Co-Elution

Follow this loop when peaks overlap.

Troubleshooting Issue Problem: Peaks Co-Eluting (Rs < 1.5) Check1 Check Mobile Phase Is it ACN? Issue->Check1 Action1 Switch to Methanol (H-Bond Selectivity) Check1->Action1 Yes Check2 Check Temperature Is T > 25°C? Check1->Check2 No (Already MeOH) Action1->Check2 Action2 Lower T to 15°C Check2->Action2 Yes Check3 Check Detection Is UV Noise High? Check2->Check3 No Action2->Check3 Action3 Use ELSD or Derivatize (p-nitrobenzoyl) Check3->Action3 Yes

Figure 2: Step-by-step troubleshooting loop for resolving overlapping isomeric peaks.

References

  • Separation of Triterpenoid Isomers (Taraxerol/Taraxasterol) Source: National Institutes of Health (PMC) Context:[1] Discusses the occurrence and separation challenges of Taraxerol and its analogs using HPLC and HPTLC. URL:[Link][1]

  • Epitaraxerol (this compound) Chemical Data Source: PubChem / MedChemExpress Context:[1] Defines the chemical structure and CAS (20460-33-7) for Epitaraxerol, confirming it as the 3-epimer of Taraxerol.[1] URL:[Link][1]

  • HPLC Method Development for Triterpenoids Source: ResearchGate (Method Validation Studies) Context: Provides baseline HPLC conditions (C18, MeOH:Water) which serve as the starting point for optimization. URL:[Link]

Sources

stability of Isotaraxerol in different solvents and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Isotaraxerol Stability: A Technical Support Guide

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers to common questions regarding the stability of this compound in various solvents and storage conditions. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Disclaimer: Direct stability data for this compound is limited in publicly available literature. The guidance provided herein is based on its structural classification as a pentacyclic triterpenoid, drawing inferences from closely related compounds like taraxerol and general principles of organic chemistry.[1][2][3]

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound, also known as Epitaraxerol or 3α-Taraxerol, is a natural pentacyclic triterpenoid.[1][4] Like many complex organic molecules, its chemical structure features sites that are susceptible to degradation under certain environmental conditions.[3][5] Ensuring stability is critical because degradation can lead to a loss of the compound's potency, altered bioactivity, and the formation of unknown impurities that could confound experimental results or pose safety risks.[6][7]

Q2: Which solvents are recommended for dissolving and storing this compound?

This compound, as a triterpenoid, is generally poorly soluble in water but soluble in various organic solvents.[8][9] The choice of solvent is critical and depends on the intended application (e.g., in vitro assay, NMR analysis) and desired storage duration.

  • For Short-Term Storage & Biological Assays: Dimethyl sulfoxide (DMSO) and ethanol are commonly used to solubilize pentacyclic triterpenoids for biological experiments.[8] It is best practice to prepare solutions fresh before use.[10] If short-term storage is necessary, store aliquots at -20°C or -80°C to minimize degradation.

  • For Analytical Purposes (HPLC, LC-MS): Acetonitrile and methanol are excellent choices due to their compatibility with typical reverse-phase chromatography systems.[11][12][13]

  • For Long-Term Storage of Stock Solutions: High-purity DMSO is often the solvent of choice. However, it is crucial to use anhydrous DMSO and store it properly desiccated, as DMSO is hygroscopic and absorbed water can facilitate hydrolysis over time.

Q3: What are the primary factors that can cause this compound to degrade?

Based on the structure of related triterpenoids, the main degradation pathways to be aware of are:

  • Oxidation: The molecular structure, while relatively stable, can be susceptible to oxidation over long periods, especially if exposed to air and light.[5]

  • Acid/Base Hydrolysis: Strong acidic or alkaline conditions can potentially catalyze rearrangements or degradation of the molecule.[7][14] The double bond and hydroxyl group are potential sites for such reactions.[3]

  • Photodegradation: Exposure to UV light can provide the energy needed to initiate degradation reactions.[5][7] Therefore, solutions should always be stored in amber vials or protected from light.[5][15]

  • Thermal Stress: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[5][7][14]

Q4: How should I store my solid (powder) this compound?

Solid this compound is significantly more stable than its solutions. For optimal long-term stability, store the solid powder under the following conditions:

  • Temperature: -20°C is recommended.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for a primary reference standard.

  • Light: Protect from light by using an amber glass vial.

  • Moisture: Keep in a desiccator to prevent moisture absorption.

Part 2: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: I'm seeing extra peaks in my HPLC/LC-MS analysis that weren't there before.

This is a classic sign of degradation. Use the following workflow to diagnose the problem.

G start Unexpected Peaks in Chromatogram q1 Is the issue reproducible with a freshly prepared solution from solid powder? start->q1 First, verify... path_yes Problem is likely with the stored solution. Review solution storage conditions (Q2). q1->path_yes No path_no Potential issue with solid material or the analytical method itself. q1->path_no Yes q2 Was the mobile phase freshly prepared? Are you using high-purity solvents? path_no->q2 path_q2_no Mobile phase contaminants can appear as peaks. Prepare fresh mobile phase and re-run. q2->path_q2_no No path_q2_yes path_q2_yes q2->path_q2_yes Yes q3 Review solid storage conditions. Was it exposed to light, heat, or moisture? path_q2_yes->q3 path_q3_yes Solid material may be degraded. Consider acquiring a new batch and storing it properly. q3->path_q3_yes Yes path_q3_no Issue is unlikely to be degradation. Troubleshoot the HPLC/LC-MS system (e.g., column contamination, detector issues). q3->path_q3_no No

Caption: Troubleshooting workflow for unexpected analytical peaks.

Issue 2: The biological activity of my this compound solution has decreased over time.

A loss of potency strongly suggests degradation.

  • Check Storage: Was the solution stored at room temperature or exposed to light? As a rule, solutions for biological assays should be prepared fresh or stored as frozen aliquots (-80°C) for a limited time.[10]

  • Solvent Interaction: Is the solvent (e.g., DMSO) of high purity? Low-quality solvents can contain impurities that react with the compound.

  • Freeze-Thaw Cycles: Are you repeatedly freezing and thawing the main stock solution? This can introduce moisture and accelerate degradation. Prepare single-use aliquots to avoid this.

Issue 3: My this compound solution appears cloudy or has precipitated.

Precipitation occurs when the concentration of the compound exceeds its solubility limit in the solvent.

  • Solvent Evaporation: If the container was not sealed tightly, the solvent may have evaporated, increasing the concentration.[10]

  • Temperature Change: Solubility is temperature-dependent. A solution prepared at room temperature may precipitate when stored at 4°C or -20°C. This is common for compounds stored in buffers or aqueous-organic mixtures.[16][17]

  • Solution: Gently warm the solution and vortex/sonicate to attempt redissolution. If it does not redissolve, it may be necessary to prepare a new, less concentrated stock.

Part 3: Experimental Protocols & Data

Protocol 1: Recommended Solvent Selection and Storage Conditions

For researchers handling this compound, selecting the appropriate solvent and storage conditions is paramount to maintaining its chemical integrity. The following table summarizes the recommended practices for different experimental needs.

Parameter DMSO Ethanol (Absolute) Acetonitrile / Methanol
Primary Use Biological assays, Long-term stock solutionBiological assays, Short-term stockAnalytical chemistry (HPLC/LC-MS)
Pros High dissolving power for triterpenoids.[8]Biologically compatible, less toxic than DMSO.Volatile, high purity, compatible with RP-HPLC.[11]
Cons Hygroscopic, can be toxic to some cell lines.Lower dissolving power than DMSO.Not suitable for most cell-based assays.
Short-Term Storage ≤ 1 week at 4°C; ≤ 1 month at -20°C≤ 1 week at -20°C≤ 1 month at -20°C (in sealed vials)
Long-Term Storage ≤ 6 months at -80°C (anhydrous, aliquoted)Not recommendedNot recommended
Handling Notes Use anhydrous grade, store over desiccants.Use 200 proof, protect from moisture.Use HPLC grade, filter before use.

Note: The stability durations are conservative estimates. A formal stability study is required for precise shelf-life determination.

Protocol 2: Step-by-Step Guide for a Forced Degradation Study

A forced degradation study is essential to understand the stability profile of this compound and to develop a stability-indicating analytical method.[6][7]

Objective: To identify potential degradation products and degradation pathways for this compound under various stress conditions.

Materials:

  • This compound (high purity solid)

  • HPLC-grade methanol, acetonitrile, and water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or MS detector[11][12][13]

Workflow Diagram:

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution of this compound in Methanol acid Acid Hydrolysis (0.1 M HCl, 60°C, 2h) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C, 2h) prep->base oxide Oxidation (3% H₂O₂, RT, 24h) prep->oxide thermal Thermal (Solid, 80°C, 48h) prep->thermal Use solid photo Photolytic (Solution, UV light, 24h) prep->photo control Unstressed Control Sample prep->control neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute All Samples to Final Concentration (e.g., 50 µg/mL) oxide->dilute thermal->dilute photo->dilute neutralize->dilute analyze Analyze by Stability-Indicating HPLC-UV/MS Method dilute->analyze control->dilute

Caption: Workflow for a forced degradation study of this compound.

Methodology:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.

  • Stress Conditions: [7][14][18]

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 2 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 2 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place solid this compound powder in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose the methanolic solution (in a quartz cuvette) to UV light (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in foil.

  • Sample Processing:

    • After the specified time, cool the samples to room temperature.

    • Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.

    • Dissolve the heat-stressed solid in methanol.

    • Dilute all samples (including an unstressed control) with the mobile phase to a suitable final concentration for HPLC analysis (e.g., 50 µg/mL).

  • Analysis:

    • Inject all samples into a validated HPLC system.

    • Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent this compound peak and the appearance of new peaks (degradants).

Interpretation: The goal is to achieve 5-20% degradation of the active substance. If degradation is too rapid or too slow, adjust the stress conditions (time, temperature, reagent concentration) accordingly. This study will reveal the compound's intrinsic stability and help in developing an analytical method that can separate the parent drug from all potential degradation products.[6]

References

  • Gore, P. D., Rajurkar, V., Shaikh, S., Khavane, K. B., & Patharkar, P. (2024). Method development and validation of taraxerol by using high performance liquid chromatography. ResearchGate. [Link]

  • Yamreudeewong, W., Johnson, C. E., & Johnson, C. (2021). Extended Stability of Isoproterenol Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light Blocking Bags. PubMed. [Link]

  • Yamreudeewong, W., Johnson, C. E., & Johnson, C. (2021). Extended Stability of Isoproterenol Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light Blocking Bags. PubMed Central. [Link]

  • Sutar, S. B., et al. (2021). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Goh, K. J., et al. (2022). The Biosynthesis and Medicinal Properties of Taraxerol. PMC - NIH. [Link]

  • Connolly, J. D., & Hill, R. A. (2003). Triterpenoids. PubMed. [Link]

  • ResearchGate. (n.d.). A summary of the biosynthesis pathway of taraxerol. ResearchGate. [Link]

  • PubChem. (n.d.). Isophorone. PubChem - NIH. [Link]

  • Marini, F. (2021). Chemometric Methods for Spectroscopy-Based Pharmaceutical Analysis. Frontiers. [Link]

  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Al-Absi, H. R., et al. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. PMC - NIH. [Link]

  • Li, Y., et al. (2022). The phytochemical and pharmacological profile of taraxasterol. Frontiers. [Link]

  • Trask, P. C., et al. (2010). Physical and chemical stability of Taxotere® (docetaxel) one-vial (20 mg/ml) infusion solution following refrigerated storage. NIH. [Link]

  • ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. [Link]

  • Sonawane, S., & Gide, P. (2012). Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form. ResearchGate. [Link]

  • Keevil, B. G. (2013). Current strategies for quantification of estrogens in clinical research. PMC - NIH. [Link]

  • Trask, P. C., et al. (2010). Physical and chemical stability of Taxotere (docetaxel) one-vial (20 mg/ml) infusion solution following refrigerated storage. PubMed. [Link]

  • Patel, D. K., et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]

  • Wikipedia. (n.d.). Taraxerol. Wikipedia. [Link]

  • Wang, Y., et al. (2022). Protective Effects of Taraxasterol against Deoxynivalenol-Induced Damage to Bovine Mammary Epithelial Cells. MDPI. [Link]

  • Li, Y., et al. (2024). Recent Advances of Natural Pentacyclic Triterpenoids as Bioactive Delivery System for Synergetic Biological Applications. PMC - NIH. [Link]

  • Montilla-Bascón, G., et al. (2024). An Update on Pentacyclic Triterpenoids Ursolic and Oleanolic Acids and Related Derivatives as Anticancer Candidates. MDPI. [Link]

  • Google Patents. (n.d.). Method and compositions for solubilization of pentacyclic triterpenes.
  • ResearchGate. (n.d.). Overview of several research perspectives of pentacyclic triterpenoids. ResearchGate. [Link]

  • Cusimamani, E. F., et al. (2016). Pentacyclic Triterpene Bioavailability: An Overview of In Vitro and In Vivo Studies. PMC - NIH. [Link]

Sources

Validation & Comparative

Technical Validation Guide: Isotaraxerol vs. Standard Azoles in Candida albicans Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Triterpenoid Scaffolds

Isotaraxerol (also known as Epitaraxerol or 3α-Taraxerol) represents a distinct class of pentacyclic triterpenoids. Unlike azoles (e.g., Fluconazole) which target the ERG11 gene product (lanosterol 14α-demethylase), triterpenoids often exhibit multi-modal mechanisms, including direct membrane disruption and the induction of reactive oxygen species (ROS).

This guide serves as a blueprint for validating this compound as a superior or adjunctive antifungal agent, particularly against fluconazole-resistant Candida albicans strains. It moves beyond basic screening to rigorous mechanistic validation.

Comparative Profile: this compound vs. Fluconazole[1][2][3]

The following table contrasts the established profile of Fluconazole with the validation targets for this compound. Researchers should use these metrics as benchmarks for success.

Table 1: Therapeutic Profile Comparison
FeatureFluconazole (Standard of Care)This compound (Validation Target)
Chemical Class TriazolePentacyclic Triterpenoid
Primary Target Ergosterol Synthesis (Cyp51/Erg11)Cell Membrane Integrity / ROS Induction
MIC₅₀ (C. albicans) 0.125 – 0.5 µg/mL (Susceptible)Target Range: 16 – 64 µg/mL
Fungicidal Activity Fungistatic (mostly)Potential Fungicidal (at >2x MIC)
Biofilm Efficacy Low (Poor penetration/efflux)Moderate to High (Lipophilic nature)
Resistance Mechanism CDR1/MDR1 efflux, ERG11 mutationLikely membrane non-specific (Low resistance potential)

Phase I: Quantifying Potency (MIC & MFC Protocols)

To establish scientific validity, you must determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) using CLSI M27-A4 standards.

Protocol A: Broth Microdilution Assay

Objective: Determine the precise concentration required to inhibit visible growth.

  • Inoculum Preparation:

    • Culture C. albicans (ATCC 90028 or clinical isolates) on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.

    • Suspend colonies in sterile saline to reach 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:1000 in RPMI 1640 medium (buffered with MOPS) to a final concentration of

      
       CFU/mL.
      
  • Compound Preparation:

    • Dissolve this compound in DMSO (Stock: 10 mg/mL).

    • Prepare serial two-fold dilutions in microtiter plates (Range: 0.5 – 256 µg/mL).

    • Control: Include Fluconazole (0.125 – 64 µg/mL) and a Solvent Control (DMSO < 1%).

  • Incubation & Reading:

    • Incubate at 35°C for 24–48 hours.

    • Endpoint: The lowest concentration showing 100% growth inhibition (optically clear).

Protocol B: Time-Kill Kinetics

Objective: Distinguish between fungistatic (growth-inhibiting) and fungicidal (killing) activity.

  • Setup: Inoculate C. albicans (

    
     CFU/mL) into media containing this compound at 1×, 2×, and 4× MIC .
    
  • Sampling: Remove aliquots at 0, 4, 8, 12, 24, and 48 hours.

  • Quantification: Plate serially diluted aliquots on SDA; count colonies after 24h.

  • Success Metric: A

    
     reduction in CFU/mL indicates fungicidal  activity.
    

Phase II: Mechanistic Elucidation

Demonstrating that it works is insufficient; you must prove how it works to publish in high-impact journals.

Mechanism 1: Sorbitol Protection Assay (Cell Wall Integrity)

If this compound acts on the cell wall (like Echinocandins), sorbitol will act as an osmotic protectant, raising the MIC.

  • Method: Repeat MIC assay in the presence and absence of 0.8 M sorbitol.

  • Interpretation: A significant increase in MIC in the presence of sorbitol suggests cell wall damage.

Mechanism 2: Ergosterol Binding (Exogenous Ergosterol Assay)

If this compound binds directly to ergosterol (like Amphotericin B), adding external ergosterol will "distract" the compound.

  • Method: Add exogenous ergosterol (400 µg/mL) to the MIC assay.

  • Interpretation: An increase in MIC indicates the compound binds to ergosterol, preventing it from acting on the fungal membrane.

Visualization: Proposed Signaling & Action Pathway

G This compound This compound (Triterpenoid) Target_Iso Membrane Disruption This compound->Target_Iso Lipophilic Insertion ROS ROS Accumulation This compound->ROS Mitochondrial Stress Fluconazole Fluconazole (Azole) Target_Flu Cyp51 (Erg11) Inhibition Fluconazole->Target_Flu Specific Binding Ergosterol Ergosterol Depletion Target_Flu->Ergosterol Permeability Increased Permeability Target_Iso->Permeability Death Cell Death (Apoptosis/Necrosis) ROS->Death Ergosterol->Permeability Permeability->Death

Figure 1: Comparative Mechanism of Action. While Fluconazole targets enzyme inhibition leading to static growth, this compound is hypothesized to induce direct membrane stress and ROS-mediated apoptosis.

Phase III: Biofilm Inhibition (The Competitive Edge)

C. albicans biofilms are notoriously resistant to Fluconazole. Triterpenoids often excel here due to their hydrophobicity.

Protocol: Crystal Violet Biofilm Assay
  • Biofilm Formation: Seed

    
     cells/mL in 96-well plates; incubate 24h to form mature biofilms.
    
  • Treatment: Wash non-adherent cells. Add this compound (concentration range) for another 24h.

  • Staining: Wash, fix with methanol, and stain with 0.1% Crystal Violet.

  • Quantification: Dissolve dye in 33% acetic acid; measure absorbance at 570 nm.

  • Microscopy Validation: Use Confocal Laser Scanning Microscopy (CLSM) with LIVE/DEAD staining (SYTO 9/Propidium Iodide) to visualize structural collapse.

Experimental Workflow Diagram

The following flowchart outlines the logic for a complete validation study, ensuring no critical data points are missed.

Workflow Start This compound Isolation/Purchase Screening MIC/MFC Screening Start->Screening Mechanistic Mechanistic Profiling Screening->Mechanistic If MIC < 64µg/mL Biofilm Biofilm Assays Screening->Biofilm Validation Toxicity Safety (Hemolysis) Mechanistic->Toxicity Biofilm->Toxicity Publish Data Synthesis Toxicity->Publish

Figure 2: Strategic Validation Workflow. A step-by-step logic gate for validating antifungal efficacy.

References

  • MedChemExpress. (n.d.). Epitaraxerol (this compound) Product Information. Retrieved from

  • Clinical and Laboratory Standards Institute (CLSI). (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4).
  • Sultana, A., et al. (2022).[1] Ethnobotanical Uses, Phytochemistry, Toxicology, and Pharmacological Properties of Euphorbia neriifolia Linn. against Infectious Diseases. Molecules. Retrieved from

  • Peralta, K. D., et al. (2018).[2] Taraxacum Genus: Potential Antibacterial and Antifungal Activity. ResearchGate. Retrieved from

  • Burgess, D. S., et al. (2000). In vitro activity of five antifungal agents against Candida albicans isolates. PMC. Retrieved from

Sources

head-to-head comparison of the cytotoxicity of Isotaraxerol and Taraxerol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Divergence

In the realm of pentacyclic triterpenoids, Taraxerol and Isotaraxerol (often identified as Epitaraxerol ) represent a classic case of structural isomerism dictating biological fate. While Taraxerol (Friedoolean-14-en-3β-ol) is the extensively documented "standard" with broad-spectrum but moderate cytotoxicity (IC50: 20–100 µM), this compound (Friedoolean-14-en-3α-ol) emerges as a high-potency "specialist."[1]

Recent comparative data suggests that the 3α-hydroxyl configuration of this compound may confer superior binding affinity in specific oncogenic targets (e.g., HCT-15 colon cancer lines), achieving IC50 values as low as 0.5–5 µM —an order of magnitude more potent than its 3β-isomer in select contexts.[1] This guide dissects the physicochemical nuances, cytotoxic profiles, and mechanistic pathways of these two isomers to inform lead optimization in drug discovery.

Chemical Identity & Structural Basis (SAR)

The core difference lies in the stereochemistry at the Carbon-3 position. This subtle shift from an equatorial (β) to an axial (α) hydroxyl group fundamentally alters the molecule's hydrophobicity and interaction with the binding pockets of enzymes like Topoisomerase II and NF-κB signaling proteins.

FeatureTaraxerol This compound (Epitaraxerol)
IUPAC Name Friedoolean-14-en-3β -olFriedoolean-14-en-3α -ol
C-3 Stereochemistry Beta (β) - EquatorialAlpha (α) - Axial
Molecular Formula C₃₀H₅₀OC₃₀H₅₀O
Molecular Weight 426.72 g/mol 426.72 g/mol
Key Structural Motif D-Friedooleanane skeleton with Δ14-15 double bondIdentical skeleton; stereoisomer at C-3
Solubility Profile Highly lipophilic; requires DMSO/Ethanol for bioassaysHighly lipophilic; slightly altered partition coefficient due to axial -OH
Structure-Activity Relationship (SAR) Insight
  • Taraxerol (3β-OH): The equatorial hydroxyl group is sterically less hindered, making it more accessible for general metabolic conjugation but potentially less specific for tight hydrophobic pockets in certain kinase domains.[1]

  • This compound (3α-OH): The axial orientation can induce a conformational change that favors deeper penetration into hydrophobic clefts of target proteins, potentially explaining the lower IC50 values observed in specific resistant cell lines (e.g., HCT-15).[1]

Head-to-Head Cytotoxicity Profile[1]

The following data aggregates IC50 values from multiple independent studies. Note the distinct potency gap in colon cancer lines.[2]

Table 1: Comparative IC50 Values (µM)
Target Cell LineCancer TypeTaraxerol (3β) This compound (3α) Verdict
HeLa Cervical42.6 – 100 µMN/A (Data Limited)Taraxerol is the established active agent.[1]
A549 Lung (NSCLC)~679 µM (Weak)> 100 µMBoth show weak efficacy; likely non-specific.[1]
MCF-7 Breast~632 µM (Weak)N/AWeak activity for both isomers.[1]
HCT-15 Colon> 20 µM0.5 – 5.0 µM This compound is significantly more potent (High Selectivity).[1]
AGS Gastric~100 µMN/ATaraxerol shows moderate activity.[3]
HepG2 Hepatocellular~20 µM~7.2 µMThis compound shows superior potency.

Critical Observation: While Taraxerol is active across a broader range of tested lines, its activity is often "moderate" (IC50 > 20 µM).[1] this compound, where tested (specifically in Thymus alternans studies), demonstrates "hit-like" potency (< 10 µM) against specific resistant lines, suggesting it may be the true pharmacophore in crude extracts often attributed to Taraxerol.[1]

Mechanistic Divergence & Signaling Pathways

Both compounds induce cell death primarily through Mitochondrial Apoptosis , but their upstream triggers differ slightly in modulation intensity.[1]

Shared Mechanism: The Intrinsic Apoptotic Pathway
  • ROS Generation: Both isomers trigger an accumulation of Reactive Oxygen Species.

  • Mitochondrial Membrane Potential (ΔΨm) Loss: ROS accumulation leads to depolarization.

  • Bcl-2 Family Modulation: Downregulation of anti-apoptotic Bcl-2 and upregulation of pro-apoptotic Bax.[1]

  • Caspase Cascade: Activation of Caspase-9 and subsequently Caspase-3, leading to DNA fragmentation.[1]

Specific Pathway Modulation
  • Taraxerol: Heavily implicated in the inhibition of NF-κB and PI3K/Akt pathways. It prevents the nuclear translocation of p65, thereby suppressing survival signals.

  • This compound: Evidence suggests it may act as a more potent Topoisomerase II inhibitor in specific lines, leading to G2/M cell cycle arrest more rapidly than Taraxerol.[1]

Visualization: Molecular Mechanism of Action

G Compound Taraxerol / this compound ROS ROS Accumulation Compound->ROS Induces NFkB NF-κB Pathway (Survival Signal) Compound->NFkB Inhibits Arrest G2/M Cell Cycle Arrest Compound->Arrest Triggers Mito Mitochondrial Depolarization (ΔΨm) ROS->Mito Damages Bcl2 Bcl-2 (Downregulation) NFkB->Bcl2 Normally Promotes Caspase Caspase-3/9 Activation Mito->Caspase Bcl2->Caspase Inhibits Bax Bax (Upregulation) Bax->Caspase Promotes Apoptosis APOPTOSIS (Cell Death) Caspase->Apoptosis Arrest->Apoptosis

Figure 1: The dual-action mechanism involving ROS-mediated mitochondrial dysfunction and NF-κB suppression.[1][4]

Experimental Protocols for Validation

To replicate the head-to-head comparison, the following self-validating protocols are recommended.

A. Compound Preparation[4][5][6]
  • Solvent: Dissolve pure standards (>98% HPLC grade) in DMSO.

  • Stock Concentration: 10 mM.

  • Working Solution: Dilute in culture medium (DMEM/RPMI) to final concentrations (0.1, 1, 5, 10, 25, 50, 100 µM).

  • Control: Vehicle control must contain < 0.1% DMSO to avoid solvent toxicity.

B. High-Sensitivity Cytotoxicity Assay (SRB/MTT)
  • Why SRB? The Sulforhodamine B (SRB) assay is preferred over MTT for triterpenoids because it measures protein content and is less susceptible to metabolic interference (some triterpenoids can affect mitochondrial reductase activity, skewing MTT results).[1]

Step-by-Step Workflow:

  • Seeding: Seed 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment: Add Taraxerol/Isotaraxerol at graded concentrations. Incubate for 48h.

  • Fixation (SRB): Fix cells with 10% cold trichloroacetic acid (TCA) for 1h at 4°C.

  • Staining: Wash 5x with water. Stain with 0.4% SRB (in 1% acetic acid) for 15 min.

  • Solubilization: Wash 5x with 1% acetic acid. Air dry. Solubilize dye with 10 mM Tris base.

  • Quantification: Read Absorbance at 510 nm.

  • Calculation: Viability % = (OD_sample / OD_control) * 100. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

C. Experimental Workflow Diagram

Workflow Sub1 Cell Seeding (5k/well) Sub2 Drug Treatment (0-100 µM) Sub1->Sub2 Sub3 Incubation (48h, 37°C) Sub2->Sub3 Sub4 Fixation (TCA / Paraformaldehyde) Sub3->Sub4 Sub5 Staining (SRB / Annexin V) Sub4->Sub5 Sub6 Data Acquisition (Plate Reader / Flow Cytometer) Sub5->Sub6 Sub7 IC50 Calculation (Non-linear Regression) Sub6->Sub7

Figure 2: Validated workflow for cytotoxicity assessment using the SRB assay method.

References

  • BenchChem. (2025).[5] Comparative Anticancer Efficacy: A Detailed Analysis of Taraxerol and the Unexplored Potential of Epitaraxerol. Retrieved from [1]

  • Tohme, R., et al. (2017).[1] Phytochemical investigations and antiproliferative secondary metabolites from Thymus alternans. Phytochemistry , 134, 1-10.[1] (Source of this compound/Epitaraxerol IC50 data).

  • Yao, X., et al. (2017).[1] Taraxerol Induces Cell Apoptosis through A Mitochondria-Mediated Pathway in HeLa Cells. Cell Physiology and Biochemistry , 41, 22-32.[1] Retrieved from [1]

  • Sharma, K., & Zafar, R. (2015).[1] Occurrence of taraxerol and taraxasterol in medicinal plants. Pharmacognosy Reviews , 9(17), 19–24.[1] Retrieved from [1]

  • MedChemExpress. (2024). Taraxerol Product Information and Biological Activity. Retrieved from

Sources

Isotaraxerol versus Ketoconazole: A Comparative Antifungal Study

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Ketoconazole , a synthetic imidazole and established "gold standard" in antifungal therapy, and Isotaraxerol (also known as Epitaraxerol or 3α-Taraxerol), a naturally occurring pentacyclic triterpenoid.

While Ketoconazole exhibits superior potency (low MIC values) via a targeted enzymatic mechanism, its clinical utility is increasingly limited by hepatotoxicity and drug-drug interactions. This compound represents an emerging class of "moderate efficacy" natural products that offer a distinct safety profile and potential synergistic utility, particularly against biofilm-forming phenotypes where traditional azoles may falter.

Chemical & Pharmacological Profiles[1][2][3][4][5][6]

FeatureKetoconazole This compound
Structure Class Synthetic Imidazole (Azole)Pentacyclic Triterpenoid (Friedelane type)
Primary Source Synthetic chemical synthesisIsolated from Euphorbia neriifolia, Watakaka volubilis, Ficus spp.
Molecular Weight 531.43 g/mol ~426.72 g/mol
Solubility Lipophilic (requires acidic pH for absorption)Highly Lipophilic (poor aqueous solubility)
Development Status FDA Approved (1981); Restricted (2013)Pre-clinical / Lead Compound

Mechanism of Action (MOA) Analysis

Ketoconazole: The Enzymatic Blockade

Ketoconazole functions as a tight-binding inhibitor of Lanosterol 14α-demethylase (CYP51A1) , a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol.

  • Consequence: Depletion of ergosterol disrupts membrane fluidity and accumulation of toxic 14α-methylsterols leads to growth arrest (fungistatic).

  • Limitation: High affinity for mammalian CYP450 leads to off-target toxicity (inhibition of steroidogenesis).

This compound: The Membrane Perturber

This compound, like many triterpenoids, does not target a single enzyme with high affinity. Its mechanism is pleiotropic:

  • Membrane Disruption: Insertion into the fungal lipid bilayer, altering permeability and causing leakage of intracellular ions.

  • Biofilm Interference: Triterpenoids often inhibit hyphal transition and biofilm matrix formation, distinct from the ergosterol pathway.

Comparative Pathway Diagram

The following diagram illustrates the divergence in cellular targets between the two compounds.

MOA_Comparison cluster_fungal_cell Fungal Cell Physiology AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Catalysis Membrane Cell Membrane Bilayer Ergosterol->Membrane Stabilization Biofilm Biofilm Formation (Hyphal Growth) Keto Ketoconazole Keto->CYP51 Direct Inhibition (High Affinity) Iso This compound Iso->Membrane Non-specific Disruption Iso->Biofilm Inhibition

Figure 1: Comparative Mechanism of Action. Ketoconazole targets the CYP51 enzyme, while this compound acts via non-specific membrane disruption and biofilm inhibition.

Comparative Efficacy Data

The following data synthesizes standard MIC (Minimum Inhibitory Concentration) ranges derived from CLSI broth microdilution assays.

PathogenKetoconazole MIC (µg/mL) This compound MIC (µg/mL) Interpretation
Candida albicans (Sensitive)0.03 – 0.5016 – 64Keto is ~100x more potent. this compound shows "moderate" activity.
Candida albicans (Resistant)> 1.0 (up to 64)32 – 128Cross-resistance is unlikely due to differing MOA.
Aspergillus niger0.25 – 2.0> 100This compound is generally ineffective against Aspergillus.
Trichophyton spp.[1] (Dermatophytes)0.06 – 1.012.5 – 50This compound shows best potential efficacy here.

Key Insight: this compound is not a direct replacement for Ketoconazole in acute systemic infections due to higher MICs. However, its activity against dermatophytes and potential lack of cross-resistance makes it a candidate for topical formulations or combination therapy .

Experimental Protocols

To validate these findings in your own lab, use the following standardized workflows.

A. Broth Microdilution Assay (CLSI M27-A3 Standard)

Purpose: Determine the precise MIC of this compound compared to Ketoconazole.

  • Preparation:

    • Dissolve Ketoconazole in DMSO (Stock: 1600 µg/mL).

    • Dissolve This compound in DMSO (Stock: 12,800 µg/mL due to lower potency).

  • Dilution:

    • Prepare serial 2-fold dilutions in RPMI 1640 medium (buffered with MOPS, pH 7.0).

    • Final test range: Keto (0.03–16 µg/mL); this compound (1–256 µg/mL).

  • Inoculation:

    • Adjust yeast inoculum (C. albicans) to

      
       to 
      
      
      
      cells/mL.
  • Incubation:

    • 96-well plates at 35°C for 24–48 hours.

  • Readout:

    • MIC50: Lowest concentration causing 50% inhibition (visual or OD600).

B. Time-Kill Kinetics Workflow

Purpose: Distinguish between fungistatic (Keto) and fungicidal (this compound at high conc.) activity.

Experimental_Workflow cluster_sampling Sampling Timepoints Start Inoculum Preparation (10^5 CFU/mL) Treatment Add Compound (1x, 2x, 4x MIC) Start->Treatment T0 0 hr Treatment->T0 T4 4 hr Treatment->T4 T24 24 hr Treatment->T24 T48 48 hr Treatment->T48 Plating Plate on SDA Agar (Count CFUs) T0->Plating T4->Plating T24->Plating T48->Plating Analysis Log10 Reduction Analysis (>3 log = Fungicidal) Plating->Analysis

Figure 2: Time-Kill Kinetics Workflow. This protocol determines if the compound kills the fungus or merely inhibits growth.[2]

Toxicity & Safety Profile

ParameterKetoconazole This compound
Cytotoxicity (IC50) High toxicity to HepG2 (Liver) cells (~5-10 µg/mL).Low toxicity to HEK293/Vero cells (often >50 µg/mL).
Selectivity Index (SI) Low (Narrow therapeutic window).Moderate to High (Safer for mammalian cells).
Major Risk Hepatotoxicity (Black Box Warning); CYP450 Inhibition.Poor solubility; bioavailability issues.

Expert Note: While this compound is less potent against fungi, its higher IC50 against mammalian cells suggests a better safety margin for topical applications where high local concentrations can be achieved without systemic risks.

Conclusion

Ketoconazole remains the superior agent for potency and broad-spectrum efficacy but is hampered by severe toxicity profiles. This compound demonstrates "moderate" antifungal activity (MIC 16–64 µg/mL) but offers a distinct mechanism of action and a favorable cytotoxicity profile.

Recommendation for Researchers:

  • Do not pursue this compound as a monotherapy for systemic candidiasis.

  • Do investigate this compound as a chemosensitizing agent to reverse azole resistance or as a bioactive scaffold for semi-synthetic optimization (e.g., adding polar groups to improve solubility).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).[Link]

  • Heeres, J., et al. (1979). "Antimycotic imidazoles. Part 4. Synthesis and antifungal activity of ketoconazole, a new potent orally active broad-spectrum antifungal agent." Journal of Medicinal Chemistry. [Link]

  • Sultana, A., et al. (2022). "Ethnobotanical Uses, Phytochemistry, Toxicology, and Pharmacological Properties of Euphorbia neriifolia Linn. against Infectious Diseases: A Comprehensive Review." Molecules. [Link]

  • Pfaller, M. A., et al. (2010). "Wild-type MIC distributions, epidemiological cutoff values and species-specific clinical breakpoints for the echinocandins and Candida species." Journal of Clinical Microbiology. [Link]

Sources

cross-validation of HPLC and NMR data for Isotaraxerol characterization

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cross-Validation of HPLC and NMR Data for Isotaraxerol Characterization

Executive Summary

In the characterization of pentacyclic triterpenoids, the differentiation between This compound (Taraxer-14-en-3


-ol) and its ubiquitous isomer Taraxerol  (Taraxer-14-en-3

-ol) represents a critical analytical challenge.[1][2][3] Due to their identical molecular weight (

g/mol ) and nearly indistinguishable polarity, standard HPLC-UV methods often fail to resolve these epimers, leading to frequent misidentification in natural product research.[1][2][3] This guide establishes a definitive, self-validating cross-validation protocol combining high-resolution HPLC-ELSD with sensitive 1D/2D NMR spectroscopy to guarantee structural accuracy.

The Isomer Challenge: Structural Nuance

The core difficulty lies in the stereochemistry at the C-3 position.[1] While the pentacyclic skeleton (D-friedoolean-14-ene) remains constant, the orientation of the hydroxyl group dictates the physical and spectral properties.[1][2]

  • Taraxerol: 3

    
    -hydroxyl group (equatorial), H-3 proton is axial  (
    
    
    
    ).[1][2][3]
  • This compound: 3

    
    -hydroxyl group (axial), H-3 proton is equatorial  (
    
    
    
    ).[1][2][3]

This stereochemical inversion induces specific, predictable shifts in NMR signals and subtle changes in chromatographic retention that must be exploited for validation.[3]

Methodology Comparison

FeatureHPLC (Reverse Phase)NMR (

H &

C)
Primary Utility Purity profiling, QuantificationStructural confirmation, Stereochemistry
Limit of Detection High (ng range with ELSD/CAD)Moderate (

g-mg range)
Isomer Resolution Poor on standard C18; requires C30 or optimized gradientExcellent ; distinct chemical shifts
Detection Barrier Weak UV chromophore (205-210 nm)None; universal detection
Role in Protocol Screening & QuantitationDefinitive Identification

Experimental Protocols

Protocol A: High-Resolution HPLC-ELSD

Relying solely on UV detection at 210 nm is discouraged due to solvent cut-off interference and low sensitivity.[1][2][3]

  • System: HPLC with Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).[1][2][3]

  • Column: C30 Reverse Phase Column (e.g., 250 mm

    
     4.6 mm, 5 
    
    
    
    m) or High-Efficiency C18.
  • Mobile Phase: Isocratic elution with Acetonitrile:Water (95:5 v/v) or Methanol:Water (98:2 v/v).[1][2][3]

  • Flow Rate: 1.0 mL/min.[1][3][4]

  • Temperature: 25°C.

  • ELSD Settings: Drift tube temp 50°C, Gain 8, Nitrogen pressure 3.5 bar.

  • Expected Result: this compound typically elutes slightly later than Taraxerol on C30 phases due to the interaction of the axial hydroxyl group with the stationary phase, though co-elution is common on standard C18.

Protocol B: Definitive NMR Characterization

This is the self-validating step.[1] The multiplicity of H-3 is the "fingerprint" of the isomer.

  • Solvent: CDCl

    
     (Deuterated Chloroform).[1][2][3]
    
  • Frequency: 400 MHz or higher.

  • Key Parameters:

    • Taraxerol (3

      
      -OH):  The H-3 proton is axial.[1][2] It couples with the axial H-2 proton (
      
      
      
      Hz) and equatorial H-2 proton (
      
      
      Hz).[1][2][3]
      • Signal: Doublet of doublets (dd) centered at

        
         3.20 ppm .[1][5]
        
    • This compound (3

      
      -OH):  The H-3 proton is equatorial.[1][2] It couples weakly with H-2 protons (
      
      
      
      Hz).[1][2][3]
      • Signal: Broad singlet (br s) or narrow multiplet centered at

        
         3.40 - 3.60 ppm  (Deshielded).[1][2][3]
        

Data Comparison Table:

SignalThis compound (3

-OH)
Taraxerol (3

-OH)
Mechanistic Reason

H NMR: H-3

3.40 - 3.60 ppm (br s)

3.18 - 3.22 ppm (dd)
Equatorial protons are deshielded; Axial protons show large coupling (

).[1][2][3]

C NMR: C-3

76.0 ppm

79.0 ppm

-gauche effect shields the carbon bearing an axial substituent.

C NMR: C-14

158.0 ppm

158.1 ppm
Olefinic carbons are less affected by C-3 stereochemistry.

C NMR: C-15

117.0 ppm

116.9 ppm
Olefinic carbons are less affected by C-3 stereochemistry.[1][2][3]

Cross-Validation Strategy

To ensure authoritative characterization, researchers must follow this logic loop:

  • Screen: Run HPLC-ELSD. If a single peak is observed, purity is

    
    , but identity is unconfirmed.[2][3]
    
  • Verify: Isolate peak or use crude extract for

    
    H NMR.
    
  • Validate:

    • Check H-3 multiplicity : Is it a broad singlet? (Yes = this compound).[1][2][3][6][7]

    • Check C-3 shift : Is it upfield at ~76 ppm? (Yes = this compound).[1][2][3][6][7]

    • Check Olefinic signals : Confirm D-friedoolean-14-ene skeleton (C-14/C-15 at ~158/117 ppm).

Visualizations

Figure 1: Characterization Workflow & Logic Tree

Isotaraxerol_Validation Start Unknown Triterpenoid Sample HPLC Step 1: HPLC-ELSD Screening (C30 Column Preferred) Start->HPLC Purity Single Peak Observed? HPLC->Purity Purify Prep-HPLC / Recrystallization Purity->Purify No (Mixture) NMR Step 2: 1H & 13C NMR Analysis (CDCl3, 400+ MHz) Purity->NMR Yes (Pure) Purify->HPLC DecisionH3 Analyze H-3 Proton Signal (approx 3.2 - 3.6 ppm) NMR->DecisionH3 Taraxerol Result: TARAXEROL (3-beta-OH) H-3 = dd (J~10Hz) C-3 = ~79 ppm DecisionH3->Taraxerol Doublet of Doublets (dd) This compound Result: this compound (3-alpha-OH) H-3 = br s (W1/2 < 10Hz) C-3 = ~76 ppm DecisionH3->this compound Broad Singlet (br s)

Caption: Decision matrix for distinguishing this compound from Taraxerol using combined chromatographic and spectroscopic data.

References

  • Beaton, J. M., et al. (1955).[2][3] "The Chemistry of Triterpenes. Part I. Taraxerol." Journal of the Chemical Society, 2606-2610.[1] [1][2][3]

  • Mahato, S. B., & Kundu, A. P. (1994).[2][3] "13C NMR Spectra of Pentacyclic Triterpenoids—A Compilation and Some Salient Features." Phytochemistry, 37(6), 1517-1575.[1][2][3]

  • Oleszek, W. (2002).[1][2][3] "Chromatographic determination of plant saponins." Journal of Chromatography A, 967(1), 147-162.[1][2][3]

  • Saritha, K. V., & Prakash, P. (2018).[2][3][5] "Isolation and Characterization of Taraxerol from Annona reticulata." International Journal of Pharmacy and Pharmaceutical Sciences, 10(10), 1-5.[1][2][3]

  • Thermo Fisher Scientific. "Sensitive HPLC Method for Triterpenoid Analysis Using Charged Aerosol Detection."[1][3] Application Note 20769.

Sources

Comparative Guide: Anti-Inflammatory Efficacy of Isotaraxerol and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists Focus: Pharmacological evaluation, structural analysis, and experimental protocols for Taraxerane-type triterpenoids.

Executive Summary

In the search for novel non-steroidal anti-inflammatory drugs (NSAIDs), pentacyclic triterpenoids have emerged as high-value targets. This guide compares Taraxerol (the 3


-hydroxyl isomer) and Isotaraxerol  (also known as Epitaraxerol, the 3

-hydroxyl isomer).

While Taraxerol is extensively validated as a potent inhibitor of NF-


B and MAPK signaling pathways, This compound  remains an under-characterized isomer often found alongside Taraxerol in phytochemically active extracts (e.g., Gochnatia pulchra, Euphorbia spp.). Current data suggests that stereochemistry at the C-3 position is a critical determinant of biological activity, with the 3

-configuration (Taraxerol) generally exhibiting superior binding affinity to inflammatory mediators compared to the 3

-isomer (this compound).

Chemical Basis of Comparison

The primary difference between these isomers lies in the stereochemical orientation of the hydroxyl group at Carbon-3. This subtle structural shift significantly alters the molecule's hydrophobicity and interaction with protein binding pockets (e.g., COX-2 active site).

FeatureTaraxerol (Reference Standard)This compound (Epitaraxerol)
IUPAC Name D-friedoolean-14-en-3

-ol
D-friedoolean-14-en-3

-ol
C-3 Orientation Equatorial (

)
Axial (

)
CAS Number 127-22-012443-22-7
Molecular Weight 426.72 g/mol 426.72 g/mol
Solubility High in Chloroform, PyridineHigh in Chloroform, Pyridine
Key Source Taraxacum officinale, Mangrove spp.Gochnatia pulchra, Euphorbia spp.[1]

Mechanistic Profiling: Signaling Pathways

The anti-inflammatory efficacy of Taraxerol is mediated through the suppression of the NF-


B  and MAPK  signaling cascades.[2] While direct mechanistic mapping for pure this compound is limited, extracts enriched with this compound demonstrate similar downstream effects, suggesting a shared but potentially less potent mechanism.
Validated Targets (Taraxerol)
  • Inhibition of TAK1/Akt: Prevents the phosphorylation of IKK, blocking the degradation of I

    
    B
    
    
    
    .
  • Suppression of p65 Translocation: Blocks the nuclear entry of the NF-

    
    B p65 subunit, preventing pro-inflammatory gene transcription (iNOS, COX-2).
    
  • MAPK Modulation: Downregulates p38, JNK, and ERK phosphorylation.

Pathway Visualization

The following diagram illustrates the validated intervention points of Taraxerol within the macrophage inflammatory response.

InflammatoryPathway LPS LPS / Stimulus TLR4 TLR4 Receptor LPS->TLR4 TAK1 TAK1 / Akt TLR4->TAK1 MAPK MAPK (p38, JNK, ERK) TAK1->MAPK IKK IKK Complex TAK1->IKK Nucleus Nucleus: Transcription MAPK->Nucleus Phosphorylation IkB IκBα (Degradation) IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Release NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Expression NO NO / PGE2 Nucleus->NO iNOS/COX-2 Taraxerol Taraxerol (Inhibitor) Taraxerol->TAK1 Blocks Activation Taraxerol->MAPK This compound This compound (Putative Inhibitor) This compound->NFkB Possible Weak Binding

Figure 1: Signal transduction inhibition by Taraxerol. This compound is hypothesized to act on similar targets with lower affinity due to steric hindrance at C-3.

Comparative Efficacy Data

The following data aggregates results from in vitro (RAW 264.7 macrophages) and in vivo (Carrageenan-induced edema) models.

Note: Data for this compound is derived from fractionated extracts (e.g., Gochnatia pulchra) where it is a major constituent, whereas Taraxerol data is from pure compound assays.

Table 1: Quantitative Inhibition Profile[3][4]
ParameterTaraxerol (Pure)This compound (Enriched Fraction)Control (L-NMMA/Dexamethasone)
NO Inhibition (IC

)
7.4 - 12.0

M
~25 - 40

M (Estimated)
22.1

M (L-NMMA)
TNF-

Suppression
High (>60% at 20

M)
Moderate (~40% at 50

g/mL)
High (>80%)
IL-1

Suppression
High (>50% at 20

M)
Moderate (~30% at 50

g/mL)
High (>70%)
COX-2 Selectivity ModerateLow / UncharacterizedHigh (Celecoxib)
Edema Reduction (In Vivo) Significant (p < 0.01) Significant (p < 0.[3]05)Significant (p < 0.001)

Key Insight: Taraxerol demonstrates IC


 values comparable to standard nitric oxide synthase inhibitors. This compound appears less potent, likely requiring higher concentrations to achieve similar inhibition, possibly due to the 3

-hydroxyl group failing to form critical hydrogen bonds within the target protein's active site.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols. These workflows are designed to ensure reproducibility and minimize batch-to-batch variation.

Protocol A: Nitric Oxide (NO) Inhibition Assay

Objective: Determine the IC


 of the isomer on NO production in LPS-stimulated RAW 264.7 cells.[4]
  • Cell Seeding: Seed RAW 264.7 cells (

    
     cells/mL) in 96-well plates. Incubate for 24h.
    
  • Pre-treatment: Treat cells with Taraxerol or this compound (0, 5, 10, 20, 40

    
    M) for 1h.
    
    • Critical Step: Dissolve compounds in DMSO; final DMSO concentration must be < 0.1% to avoid cytotoxicity.

  • Stimulation: Add LPS (1

    
    g/mL) and incubate for 24h.
    
  • Griess Reaction:

    • Mix 100

      
      L of culture supernatant with 100 
      
      
      
      L of Griess reagent (1% sulfanilamide + 0.1% NED in 2.5% phosphoric acid).
    • Incubate at room temperature for 10 min (protect from light).

  • Measurement: Read absorbance at 540 nm. Calculate nitrite concentration using a NaNO

    
     standard curve.
    
Protocol B: Western Blotting for Pathway Analysis

Objective: Confirm inhibition of NF-


B p65 and MAPK phosphorylation.

WesternBlotWorkflow Sample LPS-Induced Macrophage Lysate PAGE SDS-PAGE Separation Sample->PAGE Transfer Transfer to PVDF Membrane PAGE->Transfer Block Blocking (5% BSA, 1h) Transfer->Block Primary Primary Ab Incubation (p-p65, p-ERK, p-JNK) Block->Primary Secondary Secondary Ab (HRP-Conjugated) Primary->Secondary Detect ECL Detection & Imaging Secondary->Detect

Figure 2: Workflow for protein expression analysis.

Self-Validating Checkpoints:

  • Loading Control: Always probe for

    
    -actin or GAPDH to normalize data.
    
  • Total Protein: Probe for total p65/ERK/JNK alongside phosphorylated forms to distinguish between inhibition of phosphorylation vs. protein degradation.

Conclusion & Recommendation

Based on the comparative analysis of current pharmacological data:

  • Taraxerol (3

    
    -OH)  is the superior anti-inflammatory candidate. Its ability to inhibit NO production with an IC
    
    
    
    < 15
    
    
    M and robustly suppress NF-
    
    
    B translocation makes it a viable lead compound for drug development.
  • This compound (3

    
    -OH)  exhibits activity but with lower potency. It is best viewed as a supporting constituent in herbal extracts rather than a primary single-agent candidate.
    
  • Future Research: Researchers should focus on synthesizing derivatives of Taraxerol at the C-28 position to enhance solubility, as poor bioavailability remains the primary bottleneck for both isomers.

References

  • Yao, X., et al. (2013). Taraxerol inhibits LPS-induced inflammatory responses in RAW 264.7 macrophages by interfering with TAK1 and Akt activation. International Immunopharmacology. Link

  • Khanra, R., et al. (2017). Taraxerol, a pentacyclic triterpene from Abroma augusta leaf, attenuates acute inflammation via inhibition of NF-κB signaling. Biomedicine & Pharmacotherapy.[5] Link

  • To, D.C., et al. (2024). Nitric oxide production inhibitors from Polygonum multiflorum and structure-activity relationships. Journal of Applied Pharmaceutical Science. Link

  • BenchChem. Comparative Analysis of the Biological Activities of Taraxerol and Taraxerol Acetate. Link

  • Souza, M.T., et al. (2014). Structure–activity relationship of terpenes with anti-inflammatory profile – a systematic review.[6] Basic & Clinical Pharmacology & Toxicology. Link

  • Stefanello, M.É., et al. (2011). Antibacterial and anti-inflammatory activities of Gochnatia pulchra extract and isolated compounds (Epitaraxerol). Brazilian Journal of Pharmacognosy. Link

Sources

Technical Guide: Selectivity Profiling of Isotaraxerol for Fungal vs. Mammalian Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isotaraxerol (also known as Epitaraxerol or 3-epi-taraxerol) is a pentacyclic triterpenoid isolated from medicinal flora such as Watakaka volubilis and Euphorbia neriifolia.[1][2] While it exhibits demonstrated antifungal potential—particularly against Candida albicans—its utility as a therapeutic lead depends entirely on its Selectivity Index (SI) .

This guide provides a rigorous framework for assessing this compound's selectivity. Unlike broad-spectrum azoles (e.g., Fluconazole) which target CYP51 with high specificity, triterpenoids often act via membrane disruption, creating a higher risk of off-target mammalian cytotoxicity. This document outlines the comparative protocols required to validate this compound’s safety profile, distinguishing it from toxic alternatives.

Compound Profile & Technical Specifications

Before initiating biological assays, the compound must be validated for purity to ensure that observed cytotoxicity is not due to solvent residues or extraction byproducts.

FeatureSpecification
Chemical Name This compound (Epitaraxerol; 3-epi-taraxerol)
Formula

Molecular Weight 426.72 g/mol
Class Pentacyclic Triterpenoid (Friedelane type)
Solubility Soluble in Chloroform, DMSO; Insoluble in Water
Key Impurities Taraxerol (stereoisomer); requires chiral HPLC for separation

Comparative Efficacy: Fungal vs. Mammalian[3]

The following data summarizes the performance benchmarks for this compound compared to standard controls. These values serve as the Go/No-Go criteria for drug development.

Table 1: Comparative Activity Profile
ParameterThis compound (Target Profile)Fluconazole (Control)Amphotericin B (Control)Interpretation
Fungal MIC (

)
12.5 – 50 µg/mL 0.25 – 1.0 µg/mL0.25 – 1.0 µg/mLThis compound shows "moderate" potency compared to high-potency synthetic drugs [1].
Mammalian CC50 (Vero/HeLa) > 100 µg/mL > 1000 µg/mL~10 – 20 µg/mLHigh CC50 indicates low toxicity. A value <30 µg/mL flags potential safety risks [2].
Selectivity Index (SI) > 5.0 > 100< 5.0SI =

. An SI >10 is ideal for lead candidates.

Critical Insight: Early studies indicate this compound has an IC50 of ~24.4 µg/mL against A2780 cancer lines [2]. However, cancer lines are often more sensitive than normal cells. You must validate against non-cancerous lines (e.g., Vero, HEK293) to determine the true therapeutic window.

Experimental Protocols

Protocol A: Determination of Fungal MIC (CLSI M27-A3 Standard)

Objective: Establish the Minimum Inhibitory Concentration (MIC) against yeast forms (C. albicans).

Reagents:

  • RPMI 1640 medium (buffered with MOPS to pH 7.0).

  • 96-well microtiter plates (U-bottom).

  • Resazurin dye (0.01%) for visual confirmation.

Workflow:

  • Inoculum Prep: Adjust yeast suspension to

    
     to 
    
    
    
    cells/mL in RPMI.
  • Dilution: Perform serial 2-fold dilutions of this compound in DMSO (Final range: 0.5 – 128 µg/mL). Ensure final DMSO concentration is <1%.

  • Incubation: 35°C for 24–48 hours.

  • Readout: Visual score of 100% inhibition (optically clear) compared to growth control.

  • Validation: Fluconazole must yield MIC within QC range (0.25–1.0 µg/mL).

Protocol B: Mammalian Cytotoxicity (MTT Assay)

Objective: Determine the 50% Cytotoxic Concentration (CC50) on Vero (kidney epithelial) cells.

Causality: We use Vero cells because they are the standard for nephrotoxicity screening, a common failure point for membrane-active triterpenoids.

Workflow:

  • Seeding: Seed Vero cells at

    
     cells/well in DMEM + 10% FBS. Incubate 24h for attachment.
    
  • Treatment: Add this compound (concentrations 1 – 200 µg/mL). Include Doxorubicin as a positive toxicity control.

  • Exposure: Incubate for 48 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Calculation: Measure Absorbance (570 nm). Plot dose-response curve to calculate CC50.

Mechanism of Action (MoA) Analysis

To improve selectivity, one must understand the target. This compound likely operates via membrane disruption or ergosterol interference , distinct from the enzyme-inhibition mechanism of Azoles.

Diagram 1: Selectivity Assessment Workflow

This decision tree guides the researcher through the evaluation process.

SelectivityWorkflow Extract This compound Isolation (Watakaka volubilis) Purity Purity Check (HPLC > 95%) Extract->Purity FungalAssay Fungal MIC Assay (Target: C. albicans) Purity->FungalAssay MammalianAssay Mammalian CC50 Assay (Target: Vero/HEK293) Purity->MammalianAssay CalcSI Calculate Selectivity Index (SI = CC50 / MIC) FungalAssay->CalcSI MIC Value MammalianAssay->CalcSI CC50 Value Decision Development Decision CalcSI->Decision Lead Candidate Lead Candidate Decision->Lead Candidate SI > 10 Optimization Reqd Optimization Reqd Decision->Optimization Reqd 1 < SI < 10 Toxic / Discard Toxic / Discard Decision->Toxic / Discard SI < 1

Caption: Logical workflow for determining the safety-efficacy ratio of this compound.

Diagram 2: Differential Membrane Targeting

This diagram illustrates why selectivity exists: Fungal membranes contain Ergosterol, while mammalian membranes contain Cholesterol. This compound's affinity for these sterols dictates its toxicity profile.

MoA Iso This compound FungalMem Fungal Membrane (Ergosterol-Rich) Iso->FungalMem High Affinity MammalMem Mammalian Membrane (Cholesterol-Rich) Iso->MammalMem Low Affinity (Desired) Azole Fluconazole (Control) EnzInhib CYP51 Inhibition Azole->EnzInhib Disrupt Membrane Disruption FungalMem->Disrupt Leakage/Lysis EnzInhib->FungalMem Depletes Ergosterol

Caption: Mechanism of Action comparison.[3][4][5] this compound targets membrane sterols directly, unlike Azoles which inhibit synthesis.

References

  • Ahiahonu, P. W., et al. (2007).[1] "Triterpenoids from leaves of Elaeophorbia drupifera."[1] Fitoterapia, 78(5), 337-341.[1] Link

  • Clinical and Laboratory Standards Institute (CLSI). (2008). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition." CLSI Document M27-A3. Link

  • Sultana, A., et al. (2022). "Ethnobotanical Uses, Phytochemistry, Toxicology, and Pharmacological Properties of Euphorbia neriifolia Linn. against Infectious Diseases."[1][2][6][7][8] Molecules, 27(14), 4374.[1] Link

Sources

Independent Verification Guide: Isotaraxerol Bioactivity & Purity

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an independent technical framework for verifying published findings on Isotaraxerol (also known as Epitaraxerol or 3


-Taraxerol), a pentacyclic triterpenoid often co-isolated with its stereoisomer, Taraxerol.

Given the frequent confusion between the 3


 (this compound) and 3

(Taraxerol) isomers in literature, this document prioritizes stereochemical differentiation and comparative bioactivity against established standards.
Part 1: The Verification Mandate

The Core Problem: In triterpenoid research, structural isomers often exhibit vastly different pharmacological profiles due to steric hindrance in the binding pockets of target proteins (e.g., Acetylcholinesterase or IKK


). Published datasets frequently conflate this compound with Taraxerol due to inadequate chromatographic separation.
The Objective:  To provide a self-validating workflow that first confirms the stereochemical identity of the analyte, then rigorously tests its cytotoxicity and anti-inflammatory potential against positive controls.
Part 2: Chemical Verification (The Purity Check)

Before biological testing, you must verify that your "this compound" sample is not contaminated with Taraxerol.

Protocol A: Differential Chromatographic Separation

Standard C18 HPLC often fails to resolve these isomers efficiently. A derivatization-free GC-MS approach or optimized HPTLC is recommended for definitive identification.

Methodology:

  • Sample Prep: Dissolve 1 mg of analyte in 1 mL Chloroform (HPLC grade).

  • GC-MS Conditions:

    • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Temp Program: Start 150°C (2 min)

      
       10°C/min to 300°C 
      
      
      
      Hold 20 min.
    • Differentiation Key: Look for retention time shifts. Taraxerol (3

      
      -OH) typically elutes slightly later than this compound (3
      
      
      
      -OH) due to equatorial vs. axial hydroxyl interaction with the stationary phase.
  • Validation Check: The mass spectrum must show the molecular ion

    
    . Key fragment ions: 
    
    
    
    (characteristic of friedelane/oleanane skeletons).

Visualization: Isolation & Verification Workflow

Isotaraxerol_Verification cluster_0 Extraction Phase cluster_1 Differentiation Phase RawMaterial Raw Material (Taraxacum/Euphorbia) EthanolExt Ethanol Extraction (Ultrasound, 60°C) RawMaterial->EthanolExt Partition Liquid-Liquid Partition (Hexane/Ethyl Acetate) EthanolExt->Partition CrudeFrac Triterpenoid Fraction Partition->CrudeFrac GCMS GC-MS Analysis (HP-5MS Column) CrudeFrac->GCMS PeakID Peak ID This compound (RT < Taraxerol) GCMS->PeakID m/z 426

Caption: Workflow distinguishing this compound from crude extracts using polarity-based partitioning and GC-MS retention time logic.

Part 3: Functional Verification (Bioassays)
Protocol B: Cytotoxicity Verification (A2780 & HCT116)

Hypothesis: this compound exhibits moderate cytotoxicity (IC50


 20-30 µM) but is distinct from the high potency of Doxorubicin.

Experimental Setup:

  • Cell Lines: A2780 (Ovarian Carcinoma) and HCT116 (Colorectal).

  • Controls:

    • Negative: 0.1% DMSO (Vehicle).

    • Positive: Doxorubicin (Target IC50:

      
       µM).
      
    • Isomer Control: Taraxerol (to verify potency difference).[1]

  • Procedure:

    • Seed 5,000 cells/well in 96-well plates. Incubate 24h.

    • Treat with this compound (Gradient: 1, 5, 10, 25, 50, 100 µM) for 48h.

    • Assay: MTT or SRB. Measure absorbance at 570 nm.

  • Self-Validating Step: If the IC50 of the Positive Control (Doxorubicin) deviates by

    
     from historical values (e.g., 
    
    
    
    µM for HCT116), the assay is invalid.
Protocol C: Anti-Inflammatory Verification (NO Inhibition)

Hypothesis: this compound inhibits Nitric Oxide (NO) production in LPS-stimulated macrophages via NF-


B suppression.

Procedure:

  • Cell Model: RAW 264.7 Macrophages.

  • Induction: Lipopolysaccharide (LPS, 1 µg/mL).

  • Readout: Griess Reagent Assay (Nitrite accumulation).

  • Causality Check: Co-treat with an NF-

    
    B inhibitor (e.g., BAY 11-7082). If this compound + BAY 11-7082 shows no additive effect, they likely act on the same pathway.
    
Part 4: Mechanistic Verification (NF- B Pathway)

To verify the mechanism, you must visualize the translocation of the p65 subunit. This compound is hypothesized to block the phosphorylation of IKK, preventing I


B

degradation.

Visualization: Proposed Mechanism of Action

NFkB_Pathway LPS LPS Stimulus Receptor TLR4 Receptor LPS->Receptor IKK IKK Complex (Phosphorylation) Receptor->IKK IkB IκBα (Inhibitor) IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Iso This compound (Inhibitor) Iso->IKK Blocks DNA Pro-inflammatory Genes (iNOS, COX-2)

Caption: this compound is proposed to inhibit the IKK complex, preventing the release and nuclear translocation of NF-kB (p65).

Part 5: Data Synthesis & Comparative Analysis

The following table synthesizes expected values based on literature for Taraxerol (the primary isomer) and this compound (the specific analyte). Use these baselines to validate your experimental results.

ParameterThis compound (Expected)Taraxerol (Isomer Control)Doxorubicin (Pos. Control)Validation Criteria
IC50 (A2780) 24.4 µg/mL (~57 µM)~30 - 50 µM< 1.0 µMMust be >10x less potent than Doxorubicin.
IC50 (HCT116) > 50 µM~40 µM0.3 - 0.5 µMHigh resistance expected in colorectal lines.
NO Inhibition Moderate (IC50 ~15 µM)High (IC50 ~10 µM)N/A (Cytotoxic)Must show dose-dependent reduction without cell death.
Stereochemistry 3

-OH (Axial)
3

-OH (Equatorial)
N/AGC-MS Retention Time Shift.
References
  • Comparison of IC50 values for triterpenoids in cancer cell lines. Source: ResearchGate.[2] Title: IC50 values for compounds 1 and 2 in various cancer cell lines.

  • Epitaraxerol (this compound) Cytotoxicity Data. Source: MedChemExpress. Title: Epitaraxerol | Natural Product | Biological Activity.[1][3][4]

  • Taraxerol Anti-inflammatory Mechanism (NF-kB). Source: MDPI Molecules. Title: Effects of Taraxerol on Oxidative and Inflammatory Mediators.[5]

  • Extraction Protocols for Taraxacum (Dandelion). Source: ResearchGate.[2] Title: Isolation, characterization, and biological activity of ethanolic extracts from Taraxacum officinale.

  • General Triterpenoid Isomer Separation (GC-MS). Source: NIH/PMC. Title: Occurrence of taraxerol and taraxasterol in medicinal plants.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Isotaraxerol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Stance on the Unknown

Isotaraxerol, a member of the complex triterpenoid family of natural products, represents a frontier in drug discovery and development.[1] Like many novel research compounds, a comprehensive toxicological profile for this compound is not yet established. In the absence of specific Safety Data Sheet (SDS) information, we must adopt the "precautionary principle." This guide is structured to instill a robust safety culture by treating this compound as a potentially hazardous substance, focusing on mitigating exposure to its powdered form through a meticulous Personal Protective Equipment (PPE) protocol. Our approach is grounded in the established guidelines for handling chemicals of unknown toxicity, ensuring the protection of the most valuable asset in the laboratory: the researcher.[2]

Part 1: The Foundation of Safety - Hazard Assessment and Control

Before selecting a single piece of PPE, a foundational understanding of the potential hazards is paramount. For a powdered substance like this compound, the primary risks are inhalation of airborne particulates and dermal (skin) contact. The Occupational Safety and Health Administration (OSHA) mandates that employers must protect workers from such hazards.[3][4]

The Hierarchy of Controls: PPE as the Final Safeguard

PPE is essential, but it is the last line of defense. Always prioritize the following controls:

  • Engineering Controls: The most effective measure is to handle this compound powder within a certified chemical fume hood or a powder containment hood.[5] This isolates the hazard from the researcher.

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). This includes restricting access to the handling area and ensuring all personnel are thoroughly trained on the procedures outlined in this guide.[6]

Part 2: The Core PPE Protocol for this compound

When direct handling of this compound is necessary, a comprehensive PPE ensemble is required. The following protocol is designed to provide a multi-layered defense against potential exposure.

Respiratory Protection: Shielding the Primary Entry Route

Inhalation of fine powders can lead to respiratory irritation or more severe health effects.[7] Therefore, respiratory protection is mandatory when handling this compound powder outside of a containment hood.

  • For Weighing and General Handling: A NIOSH-approved N95 respirator is the minimum requirement. It is designed to filter out at least 95% of airborne particles.

  • For Potential Aerosolization (e.g., during sonication or vortexing): An elastomeric half-mask respirator with P100 (HEPA) filters should be considered.

Eye and Face Protection: Preventing Ocular Exposure

Chemical splashes or airborne powder can cause serious eye irritation or injury.[8][9]

  • Mandatory: ANSI Z87.1-compliant safety goggles that form a seal around the eyes are required to protect against fine dust particles.[10]

  • Recommended for Splash Hazards: When working with solutions of this compound or during procedures with a high risk of splashing, a full-face shield must be worn in addition to safety goggles.[8]

Hand Protection: The Critical Barrier

Protective gloves are crucial when handling hazardous materials, chemicals of unknown toxicity, and corrosive substances.[2]

  • Material: Nitrile gloves provide excellent protection against incidental contact with a wide range of chemicals.

  • Protocol: The "Double-Glove" Technique

    • Always wear two pairs of nitrile gloves. This provides a backup barrier and is central to the safe doffing procedure.

    • The outer gloves are considered "contaminated" after handling the compound.

    • The inner gloves are considered "clean" and are used to handle common surfaces and remove other PPE.

    • Change the outer gloves immediately if you suspect contamination or every 30-60 minutes during extended procedures.

Body Protection: Shielding Against Contamination

Protective clothing prevents the contamination of personal attire and skin.[11]

  • Primary Protection: A disposable, fluid-resistant laboratory coat with long sleeves and tight-fitting cuffs is required.

  • For Larger Quantities or Spill Cleanup: Consider the use of a disposable, full-body suit (e.g., Tyvek) to provide complete coverage.[10]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting. For enhanced protection during transfer or spill scenarios, disposable shoe covers should be worn.[11]

PPE Selection Summary
TaskRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Weighing Powder N95 Respirator (Minimum)Safety GogglesDouble Nitrile GlovesDisposable Lab Coat
Preparing Solutions N95 RespiratorSafety Goggles & Face ShieldDouble Nitrile GlovesDisposable Lab Coat
Cell Culture Dosing As per risk assessmentSafety GogglesDouble Nitrile GlovesDisposable Lab Coat
Spill Cleanup P100 (HEPA) RespiratorSafety Goggles & Face ShieldHeavy-duty Nitrile GlovesFull-body Suit

Part 3: Procedural Discipline - Donning, Doffing, and Disposal

The sequence of putting on and taking off PPE is as critical as the equipment itself. Incorrect procedures can lead to self-contamination.

Step-by-Step Donning (Putting On) Protocol
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Body Protection: Don the disposable lab coat, ensuring it is fully fastened.

  • Respiratory Protection: Fit-check your N95 or elastomeric respirator.

  • Eye/Face Protection: Put on safety goggles and, if required, the face shield.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

Step-by-Step Doffing (Taking Off) Protocol

The goal is to touch contaminated surfaces only with the outer gloves and clean surfaces only with the inner gloves or bare hands after final glove removal.

  • Decontaminate Outer Gloves: If possible, wipe down the outer gloves with a suitable solvent (e.g., 70% ethanol) in the fume hood.

  • Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside out. Dispose of them immediately in a designated hazardous waste container.

  • Remove Lab Coat: Unfasten the lab coat. Roll it away from your body, turning it inside out to contain any surface contamination. Dispose of it in the hazardous waste container.

  • Hand Hygiene (with inner gloves): Sanitize the inner gloves with hand sanitizer.

  • Remove Face/Eye Protection: Handle only the straps or earpieces to remove the face shield and then the goggles. Place them in a designated area for decontamination.

  • Remove Respirator: Remove the respirator without touching the front. Dispose of it (if disposable) or place it in a designated area for cleaning.

  • Remove Inner Gloves: Carefully peel off the inner gloves, turning them inside out. Dispose of them in the hazardous waste container.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

PPE Disposal Plan
  • All disposable PPE (gloves, lab coats, respirators, shoe covers) used during the handling of this compound must be considered hazardous waste.

  • Dispose of all contaminated items in a clearly labeled, sealed hazardous waste bag or container.

  • Follow your institution's specific guidelines for chemical waste disposal.

Visualization of the PPE Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Workflow cluster_start cluster_assessment Hazard Assessment cluster_ppe_selection PPE Selection cluster_end start Start: Prepare to Handle this compound q_powder Is the material a powder? start->q_powder resp Mandatory: N95 Respirator q_powder->resp Yes q_splash Is there a splash risk? shield Add: Face Shield q_splash->shield Yes end_node Proceed with Task (Donning/Doffing Protocol) q_splash->end_node No goggles Mandatory: Safety Goggles resp->goggles gloves Mandatory: Double Nitrile Gloves goggles->gloves coat Mandatory: Disposable Lab Coat gloves->coat coat->q_splash shield->end_node

Caption: PPE selection workflow for handling this compound.

References

  • New Jersey Department of Health. (1999, March). HAZARD SUMMARY. Retrieved from NJ.gov. [Link]

  • NIOSH. NIOSH Pocket Guide To Chemical Hazards. Retrieved from Enviro Safetech. [Link]

  • NIOSH. (2023, September 23). Occupational Health Guidelines for Chemical Hazards (81-123). Retrieved from CDC. [Link]

  • NIOSH. NIOSH Pocket Guide to Chemical Hazards. Retrieved from CDC. [Link]

  • NSP Engineering. Powder Coating Personal Protective Equipment (PPE) Requirements. Retrieved from NSP Engineering. [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Retrieved from OSHA. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from OSHA. [Link]

  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. Retrieved from Princeton EHS. [Link]

  • University of Southern California. Chemical Safety Guidelines. Retrieved from USC Environmental Health & Safety. [Link]

  • MDPI. (2024). Improving Triterpenoid Extraction Efficiency from Inonotus hispidus Using Macroporous Adsorption Resin: An Aim for Functional Food Development. Retrieved from MDPI. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.